Product packaging for ErSO(Cat. No.:)

ErSO

Cat. No.: B10828053
M. Wt: 453.3 g/mol
InChI Key: ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ErSO is a useful research compound. Its molecular formula is C22H13F6NO3 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13F6NO3 B10828053 ErSO

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unfolded Protein Response Pathway Activated by ErSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

ErSO, a small molecule activator of the anticipatory unfolded protein response (a-UPR), has emerged as a promising therapeutic agent for estrogen receptor α (ERα)-positive breast cancer. Unlike traditional endocrine therapies, this compound leverages a unique mechanism of action, hyper-activating a typically pro-survival cellular pathway to induce selective cancer cell necrosis. This technical guide provides an in-depth exploration of the molecular signaling cascade initiated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and drug development in this area.

Introduction

The unfolded protein response (UPR) is a highly conserved cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD). However, under conditions of prolonged or overwhelming ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

In the context of ERα-positive breast cancer, a specialized form of the UPR, termed the anticipatory UPR (a-UPR), can be activated by estrogen signaling to prepare cells for an increased protein folding load associated with proliferation. The small molecule this compound has been identified as a potent activator of this a-UPR, but it drives the pathway to a cytotoxic extreme, leading to selective eradication of ERα-positive cancer cells. This guide delineates the intricate signaling network activated by this compound.

The this compound-Activated Anticipatory Unfolded Protein Response Pathway

This compound's mechanism of action is contingent on the presence of ERα. Upon binding to ERα, this compound initiates a signaling cascade that hyperactivates all three canonical branches of the UPR: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This hyperactivation transforms the normally cytoprotective a-UPR into a potent cytotoxic response.

The initial event in the this compound-induced pathway is the ERα-dependent activation of phospholipase Cγ (PLCγ). PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the ER membrane, triggering a massive and sustained release of calcium (Ca2+) from the ER into the cytosol. This surge in cytosolic Ca2+ is a critical upstream event that leads to the activation of the three UPR sensor proteins.

The IRE1α Branch

The increase in cytosolic Ca2+ leads to the activation of IRE1α, a transmembrane protein with both kinase and endoribonuclease activity. Activated IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in ER expansion, protein folding, and ERAD. In the context of this compound treatment, the hyperactivation of this pathway is evidenced by a dramatic increase in XBP1s levels.

The PERK Branch

The PERK branch is also activated by the this compound-induced Ca2+ influx. PERK is a transmembrane kinase that, upon activation, phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α also selectively promotes the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).

The ATF6 Branch

ATF6 is a transmembrane transcription factor that is retained in the ER under basal conditions. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This cleavage releases the N-terminal cytosolic domain of ATF6 (ATF6f), which then moves to the nucleus to activate the transcription of ER chaperones, such as BiP/GRP78, and components of the ERAD machinery.

dot

ERSO_UPR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_golgi Golgi This compound This compound ERa ERα This compound->ERa binds PLCG PLCγ ERa->PLCG activates IP3 IP3 PLCG->IP3 produces Ca_ER ER Ca²⁺ Store IP3->Ca_ER opens channels Ca_cytosol Cytosolic Ca²⁺↑ IRE1a IRE1α Ca_cytosol->IRE1a activates PERK PERK Ca_cytosol->PERK activates ATF6 ATF6 Ca_cytosol->ATF6 activates eIF2a_p p-eIF2α ATF4 ATF4 eIF2a_p->ATF4 promotes translation Protein_synthesis_inhibition Protein Synthesis Inhibition eIF2a_p->Protein_synthesis_inhibition CHOP CHOP ATF4->CHOP activates XBP1s XBP1s (active) Gene_expression UPR Target Gene Expression XBP1s->Gene_expression activates ATF6f ATF6f (active) ATF6f->Gene_expression activates Apoptosis Cell Death (Necrosis) Ca_ER->Ca_cytosol release XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleavage ATF6 Cleavage (S1P/S2P) ATF6->ATF6_cleavage translocates to XBP1u_mRNA->XBP1s eIF2a->eIF2a_p Gene_expression->Apoptosis CHOP->Apoptosis ATF6_cleavage->ATF6f Western_Blot_Workflow start Start: this compound-treated cells cell_lysis 1. Cell Lysis (RIPA buffer + protease/ phosphatase inhibitors) start->cell_lysis protein_quant 2. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 3. Sample Preparation (Laemmli buffer + boiling) protein_quant->sample_prep sds_page 4. SDS-PAGE sample_prep->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-eIF2α, anti-ATF6, anti-BiP, anti-CHOP, anti-β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End: Quantified protein levels analysis->end

Discovery and development of ErSO for breast cancer treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of ErSO for Breast Cancer Treatment

Executive Summary

Estrogen receptor-positive (ERα-positive) breast cancer is the most prevalent form of the disease, accounting for approximately 75% of all cases.[1] While endocrine therapies are the standard of care, the development of resistance, particularly in the metastatic setting, presents a major clinical challenge, making advanced ERα-positive breast cancer currently incurable.[2] A novel small molecule compound, this compound, has emerged from preclinical research with the potential to revolutionize the treatment of these cancers. This compound functions through a unique mechanism, hyperactivating a normally protective cellular pathway in cancer cells to induce rapid and selective necrosis. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical efficacy, and development pathway of this compound.

Discovery and Synthesis

The development of this compound was driven by the need for therapies effective against endocrine-resistant ERα-positive breast cancers. Researchers at the University of Illinois, led by biochemist David Shapiro and chemist Paul Hergenrother, sought to identify small molecules that could exploit unique vulnerabilities in these cancer cells.[3] Their work built upon the 2014 discovery of the anticipatory Unfolded Protein Response (a-UPR) pathway, which, while typically shielding cancer cells from stress, was identified as a potential therapeutic target.[3]

Initial compounds developed by the team could inhibit cancer cell growth but did not induce rapid cell death and had undesirable side effects.[3] A subsequent search for a more potent molecule led to the identification of this compound.[3] Further optimization of the this compound scaffold led to the creation of derivatives, such as this compound-TFPy, with enhanced potency, selectivity, and improved pharmacological properties.[4]

Mechanism of Action: Hyperactivation of the a-UPR Pathway

This compound's anticancer activity is dependent on the presence of the estrogen receptor alpha (ERα).[3] Unlike traditional endocrine therapies that block ERα signaling, this compound hijacks the receptor to initiate a lethal cascade. The mechanism proceeds as follows:

  • ERα Binding: this compound binds to ERα, which is present even in low levels in many breast tumors.[3]

  • a-UPR Activation: The this compound-ERα complex initiates the anticipatory Unfolded Protein Response (a-UPR). This pathway involves the activation of Src kinase, which in turn phosphorylates and activates PLCγ (Phospholipase C gamma).[2]

  • Calcium Release: Activated PLCγ produces inositol triphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum membrane, triggering a massive and rapid efflux of stored calcium into the cytosol.[2]

  • Pathway Overdrive and Necrosis: While a low level of a-UPR activity is protective for cancer cells, this compound causes a sustained hyperactivation of the pathway.[3][5] This "overdrive" is toxic, depriving the cancer cells of key proteins necessary for survival and inducing rapid necrosis.[5][6]

Crucially, this mechanism is selective for ERα-positive cancer cells, leaving normal cells, which do not have a pre-activated a-UPR pathway, unharmed.[6]

ErSO_Signaling_Pathway This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds Src Src Kinase ERa->Src Activates PLCG PLCγ Src->PLCG Phosphorylates & Activates IP3 IP₃ PLCG->IP3 Produces IP3R IP₃ Receptor (on ER membrane) IP3->IP3R Binds & Opens Ca Ca²⁺ Release (from ER) IP3R->Ca aUPR a-UPR Hyperactivation Ca->aUPR Necrosis Selective Cancer Cell Necrosis aUPR->Necrosis Induces

Caption: this compound signaling pathway leading to selective cell death.

Preclinical Efficacy

In Vitro Studies

This compound demonstrated potent and selective killing of ERα-positive human breast cancer cell lines, including those with mutations conferring resistance to existing drugs.[2] In contrast, it had no effect on ERα-negative breast cancer cells (MDA-MB-231).[2] The selectivity was further confirmed when the introduction of ERα into these resistant cells rendered them sensitive to this compound-induced cell death.[2]

Cell LineERα StatusIC₅₀ of this compound (24h)
MCF-7Positive10-100 nM (approx.)
T47DPositive10-100 nM (approx.)
MDA-MB-231NegativeNo effect
MDA-MB-231-ERαPositive (transfected)Sensitive
Table 1: In Vitro potency and selectivity of this compound against various breast cancer cell lines. Data synthesized from dose-response curves and viability assays.[2]
In Vivo Animal Models

The in vivo efficacy of this compound was evaluated in several preclinical mouse models, including those with orthotopic xenografts of human breast cancer cell lines and patient-derived xenografts (PDXs).[2] The results were dramatic and consistent across models.

  • Tumor Regression: In multiple mouse models, this compound induced rapid and significant tumor regression. Many tumors shrank by over 99% within just three days of treatment.[3][5] Combined data from four models showed that 38 of 39 tumors regressed by more than 95%, with about half shrinking to undetectable levels.[5]

  • Metastasis Eradication: this compound proved highly effective against metastatic disease, which is the primary cause of breast cancer mortality.[3] It caused the rapid destruction of most lung, bone, and liver metastases and led to a dramatic shrinkage of brain metastases.[2][3]

  • Durable Response: Tumors that did regrow after treatment cessation remained fully sensitive to a second cycle of this compound therapy.[2][3]

  • Superiority to Standard of Care: In a mouse model with patient-derived tumors expressing low ER levels, oral this compound was more effective at inhibiting tumor growth than standard-of-care treatments like tamoxifen and fulvestrant.[5]

  • Single-Dose Efficacy: A derivative, this compound-TFPy, demonstrated the ability to induce complete or near-complete regression of both small and large tumors with a single dose.[4]

Model TypeTumor OriginTreatmentKey Outcome
Orthotopic XenograftHuman Cell LinesThis compound>95% regression in 38 of 39 tumors.[5]
Orthotopic XenograftPatient-Derived (Low ER)Oral this compoundOutperformed tamoxifen and fulvestrant.[5]
Metastatic ModelsHuman Cell LinesThis compoundRapid destruction of lung, bone, liver metastases; shrinkage of brain metastases.[3]
Orthotopic XenograftHuman Cell LinesSingle-Dose this compound-TFPyComplete or near-complete tumor regression.[4]
Table 2: Summary of this compound Efficacy in Preclinical In Vivo Models.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed that this compound possesses favorable drug-like properties. It is characterized by high absorption, excellent cell permeability, and stability in plasma from multiple species (human, mouse, rat, dog, monkey) as well as in simulated gastric fluid.[2]

Safety and toxicology assessments were conducted in multiple species. This compound was well-tolerated in mice, rats, and dogs at doses significantly higher than those required for therapeutic efficacy.[2][3] Notably, the compound showed no detectable side effects in mice, and studies confirmed it did not interfere with their reproductive development.[3][4]

Key Experimental Protocols

In Vitro Cell Viability Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50%.

  • Methodology:

    • Cell Seeding: ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO). A positive control for cell death is also included.

    • Incubation: Plates are incubated for a set period (e.g., 24 hours) at 37°C and 5% CO₂.

    • Viability Measurement: Cell viability is assessed using a fluorescent indicator like Alamar blue or by crystal violet staining. Fluorescence or absorbance is measured using a plate reader.

    • Data Analysis: Viability is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the dose-response data to a nonlinear regression curve.[2]

Patient-Derived Xenograft (PDX) Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound on human tumors in a biologically relevant animal model.

  • Methodology:

    • Tumor Implantation: Tumor fragments from a patient's breast cancer are surgically implanted into immunocompromised mice (e.g., NSG mice), which lack a functional immune system to prevent rejection of human tissue.[7]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

    • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (administered orally or via injection), while the control group receives a vehicle.

    • Efficacy Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal well-being is monitored throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be analyzed via immunohistochemistry or other molecular techniques to assess treatment effects.[7]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Safety & IND-Enabling CellLines ERα+ & ERα- Cell Lines DoseResponse Dose-Response Assays (IC₅₀ Determination) CellLines->DoseResponse Selectivity Confirm Selectivity DoseResponse->Selectivity PDX Establish PDX or Xenograft Models Selectivity->PDX Treatment This compound Treatment vs. Vehicle/Standard of Care PDX->Treatment Efficacy Measure Tumor Regression & Metastasis Treatment->Efficacy Tox Multi-Species Toxicology (Rat, Dog) Efficacy->Tox PK Pharmacokinetics & ADME Studies Efficacy->PK IND IND Submission Tox->IND PK->IND

Caption: Standard preclinical development workflow for this compound.

Clinical Development and Future Outlook

The remarkable preclinical data positioned this compound as a promising candidate for clinical development. The pharmaceutical company Bayer AG licensed the drug to explore its potential in human clinical trials for ERα-positive breast cancers.[3] Subsequently, a biotech company, Oncoteq, announced the licensing of a related novel compound, TEQ103, from Systems Oncology, which collaborated with the original researchers to advance the technology toward clinical viability.[1]

Researchers have expressed optimism that the potent and selective effects observed in animal models will translate to humans, with hopes that Phase 1 clinical trials would begin soon after the initial discoveries.[6] If successful, this compound and its derivatives could provide a transformative treatment for patients with advanced, metastatic, and therapy-resistant ERα-positive breast cancer, addressing a critical unmet need in oncology.

References

ErSO's Striking Selectivity for ER-Positive Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the novel anticancer compound ErSO, focusing on its remarkable selectivity for estrogen receptor-positive (ER-positive) cancer cells over their ER-negative counterparts. This compound leverages a unique mechanism of action, hyperactivating the anticipatory unfolded protein response (a-UPR) in an ERα-dependent manner, leading to rapid and potent cancer cell necrosis. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Metastatic ER-positive breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. This compound emerges as a promising therapeutic agent that, instead of inhibiting ERα, repurposes its signaling to induce selective cancer cell death. This guide explores the foundational science behind this compound's selectivity, providing a comprehensive resource for researchers in oncology and drug development.

Quantitative Efficacy of this compound

This compound demonstrates potent and selective cytotoxicity against a range of ER-positive breast cancer cell lines, while exhibiting minimal activity against ER-negative lines. This selectivity is a cornerstone of its therapeutic potential.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
Cell LineER StatusIC50 (nM)Citation
MCF-7Positive20.3[1]
T47DPositivePotent activity (IC50 ≈ 5–25 nM)[2]
BT-474PositivePotent activity (IC50 ≈ 5–25 nM)[2]
ZR-75-1PositivePotent activity (IC50 ≈ 5–25 nM)[2]
HCC1428PositivePotent activity (IC50 ≈ 5–25 nM)[2]
TYS (ERαY537S)Positive (mutant)Effective[1]
TDG (ERαD538G)Positive (mutant)Effective[1]
MDA-MB-231Negative> 10,000[2][3]
HCC1937Negative> 10,000[2]
MDA-MB-436Negative> 30,000[2]
Table 2: In Vivo Efficacy of this compound in ER-Positive Xenograft Models
Xenograft ModelTreatmentOutcomeCitation
MCF-7 Orthotopic40 mg/kg oral, daily for 21 days>99% tumor regression[3]
TYS-luciferase Orthotopic10 and 40 mg/kg oral, daily for 14 days>10,000-fold tumor regression[1]
Patient-Derived Xenograft (PDX)40 mg/kg oral, dailyAblation of mutant ERα tumors[1]
MCF-7 ESR1mut (D538G)Single 50 mg/kg intravenous dose of this compound-TFPyComplete tumor regression[2]
BT-474Single 50 mg/kg intravenous dose of this compound-TFPy>80% tumor regression[2]

*this compound-TFPy is a modified version of this compound with enhanced selectivity.[4]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

This compound's selectivity is intrinsically linked to the presence of ERα. It acts as a molecular activator, binding to ERα and triggering a massive and sustained activation of the anticipatory unfolded protein response (a-UPR), a pathway normally involved in protecting cells from stress.[1][3] This hyperactivation is cytotoxic, leading to rapid necrotic cell death specifically in ER-positive cells.[1]

Signaling Pathway of this compound-Induced a-UPR Hyperactivation

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound ER_alpha ERα This compound->ER_alpha Binds Src Src Kinase ER_alpha->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cytosol Increased Cytosolic Ca2+ aUPR Anticipatory UPR (Hyperactivated) Ca_cytosol->aUPR Triggers IP3R->Ca_cytosol Ca2+ Efflux Ca_ER Ca2+ Store CellDeath Necrotic Cell Death aUPR->CellDeath Leads to

Caption: this compound binds to ERα, initiating a signaling cascade that results in the hyperactivation of the a-UPR and subsequent necrotic cell death.

Experimental Protocols

The following are standardized protocols for key experiments used to characterize this compound's selectivity. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines (ER-positive and ER-negative)

  • Complete cell culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis/Necrosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound and a vehicle control.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for a-UPR Markers

This technique is used to detect the expression levels of key proteins involved in the a-UPR pathway.

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-phospho-PERK, anti-XBP1s, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • This compound formulation for in vivo administration (oral or intraperitoneal)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject ER-positive breast cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dosing schedule.

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Monitor animal weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Assessing this compound's Selectivity

ErSO_Selectivity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Conclusion CellLines ER+ and ER- Breast Cancer Cell Lines Treatment Treat with this compound (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis/Necrosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (a-UPR Markers) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 Xenograft Establish ER+ Xenografts in Mice InVivoTreatment Treat with this compound Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Toxicity Assess Toxicity InVivoTreatment->Toxicity TumorRegression Calculate Tumor Regression TumorGrowth->TumorRegression Conclusion Conclusion on Selectivity and Efficacy IC50->Conclusion TumorRegression->Conclusion

Caption: A streamlined workflow for the comprehensive evaluation of this compound's selectivity and efficacy, from in vitro assays to in vivo models.

Logical Framework of this compound's Selective Cytotoxicity

ErSO_Logic Start Cancer Cell ER_Status ERα Expression? Start->ER_Status ER_Positive ERα Positive ER_Status->ER_Positive Yes ER_Negative ERα Negative ER_Status->ER_Negative No ErSO_Treatment This compound Treatment ER_Positive->ErSO_Treatment ER_Negative->ErSO_Treatment aUPR_Hyper a-UPR Hyperactivation ErSO_Treatment:e->aUPR_Hyper:w in ER+ cells No_Effect No Significant Effect ErSO_Treatment:e->No_Effect:w in ER- cells Cell_Death Selective Necrotic Cell Death aUPR_Hyper->Cell_Death Cell_Survival Cell Survival No_Effect->Cell_Survival

Caption: A decision diagram illustrating how the presence or absence of ERα dictates the cytotoxic outcome of this compound treatment.

Conclusion

This compound represents a paradigm shift in the targeting of ER-positive cancers. Its unique mechanism of inducing synthetic lethality through hyperactivation of the a-UPR, strictly dependent on the presence of ERα, provides a highly selective and potent anti-cancer strategy. The data and protocols presented in this guide offer a foundational resource for the further investigation and development of this compound and related compounds as transformative therapies for ER-positive malignancies.

References

The role of anticipatory UPR in ErSO-induced cell death

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Anticipatory UPR in ErSO-Induced Cell Death

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic estrogen receptor-alpha (ERα)-positive breast cancer presents a significant therapeutic challenge, often developing resistance to standard endocrine therapies. A novel therapeutic strategy has emerged that, instead of inhibiting cellular pathways, hyperactivates a normally protective mechanism to induce selective and potent cancer cell death. This guide details the mechanism of the small molecule this compound, which leverages the ERα-dependent anticipatory Unfolded Protein Response (a-UPR). By inducing sustained hyperactivation of the a-UPR, this compound converts this pro-survival pathway into a potent cytotoxic cascade, leading to rapid, immunogenic necrosis in ERα-positive cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for studying this phenomenon.

The Unfolded Protein Response (UPR): A Dual Role in Cancer

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high protein synthesis rates—common in the tumor microenvironment—can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[1]

The UPR is mediated by three ER-transmembrane sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α)

  • PERK (PKR-like ER kinase)

  • ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (GRP78). Upon ER stress, BiP dissociates to assist with protein folding, activating the UPR sensors.[2] The UPR aims to restore homeostasis by attenuating protein translation, increasing the ER's folding capacity, and degrading misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic or pro-necrotic role.[3][4]

The Anticipatory UPR (a-UPR): A Pro-Survival Priming Mechanism

Distinct from the reactive UPR triggered by existing ER stress, the anticipatory UPR (a-UPR) is a priming mechanism activated in the absence of unfolded proteins.[5][6] In ERα-positive breast cancer, the mitogenic hormone estrogen (E2) can activate the a-UPR to prepare the cell for an impending increase in protein synthesis required for proliferation.[5] This mild, transient activation is cytoprotective. The small molecule this compound was discovered as a potent hyperactivator of this a-UPR pathway, transforming its protective function into a lethal one.[5][7]

This compound-Induced Cell Death: Hijacking the a-UPR for Cytotoxicity

This compound acts through ERα to induce a strong and sustained activation of the a-UPR, leading to a unique form of programmed necrosis.[5][8] Unlike conventional therapies that induce apoptosis, this compound-induced necrosis is characterized by cell swelling and membrane rupture, which releases damage-associated molecular patterns (DAMPs) and can stimulate an anti-tumor immune response.[8]

The key mechanistic steps are as follows:

  • ERα-Dependent a-UPR Hyperactivation: this compound binds to ERα, causing a massive and sustained activation of all three UPR arms.[7] A hallmark of this is the dramatic upregulation (>1,000-fold) of spliced XBP1 (sXBP1) mRNA, a direct target of IRE1α's endonuclease activity.[7]

  • Massive Calcium Efflux: The hyperactivated a-UPR leads to the opening of IP3R calcium channels on the ER membrane, causing a rapid and sustained efflux of stored Ca2+ into the cytosol.[9][10]

  • Catastrophic ATP Depletion: To restore calcium homeostasis, SERCA pumps on the ER membrane frantically work to pump Ca2+ back into the ER lumen. Because the IP3R channels remain open, this creates a futile cycle that rapidly depletes cellular ATP stores.[10][11]

  • Necrotic Cell Death: The profound ATP depletion, combined with ion dysregulation mediated by channels like TRPM4, leads to cell swelling, membrane rupture, and necrotic cell death.[4][5]

Signaling Pathway Diagram

ErSO_Pathway cluster_UPR UPR Sensor Arms This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds aUPR Anticipatory UPR Hyperactivation ERa->aUPR Induces IRE1a IRE1α aUPR->IRE1a PERK PERK aUPR->PERK ATF6 ATF6 aUPR->ATF6 Ca_Efflux Massive ER Ca2+ Efflux (via IP3R) aUPR->Ca_Efflux Causes XBP1s XBP1 mRNA Splicing IRE1a->XBP1s peIF2a eIF2α Phosphorylation (Protein Synthesis Inhibition) PERK->peIF2a ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATP_Depletion Futile Ca2+ Cycling & Catastrophic ATP Depletion Ca_Efflux->ATP_Depletion Drives Necrosis Cell Swelling & Necrotic Cell Death ATP_Depletion->Necrosis Leads to

Caption: this compound-induced a-UPR hyperactivation pathway.

Quantitative Data on this compound Efficacy

This compound and its derivatives demonstrate high potency and selectivity for ERα-positive cancer cells, both in vitro and in vivo.

Table 1: In Vitro Potency of this compound in ERα-Positive Breast Cancer Cell Lines
Cell LineERα StatusIC50 of this compound (24h)Reference
MCF-7Wild-Type~20.3 nM[12]
T47DWild-Type~20-30 nM[7]
TYSY537S Mutant~20-30 nM[12]
TDGD538G Mutant~20-30 nM[12]
MDA-MB-231ERα-Negative> 10 µM[7]

IC50 values represent the concentration required to inhibit 50% of cell viability.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
Tumor ModelTreatment RegimenOutcomeReference
TYS-Luciferase Xenograft40 mg/kg, p.o., daily for 14 days>10,000-fold tumor regression[12]
Patient-Derived Xenograft (PDX)40 mg/kg, i.p., daily>90% tumor reduction in all cases[12]
Metastatic Model40 mg/kg, i.p., daily for 14 daysGreatly reduced metastatic burden[12]

Experimental Protocols

Investigating the role of the a-UPR in this compound-induced cell death requires a multi-faceted approach combining cell viability assays with specific molecular probes for the UPR pathway and its downstream consequences.

General Experimental Workflow Diagram

Workflow cluster_assays Downstream Assays start Seed ERα+ Cancer Cells (e.g., MCF-7, T47D) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability upr UPR Activation Analysis treatment->upr mech Mechanistic Assays treatment->mech analysis Data Analysis & Interpretation viability->analysis qpcr qPCR for XBP1 Splicing upr->qpcr wb Western Blot for p-PERK, p-eIF2α, GRP78 upr->wb calcium Calcium Imaging (Fluo-4 AM) mech->calcium atp ATP Depletion Assay (Luminescence) mech->atp qpcr->analysis wb->analysis calcium->analysis atp->analysis

Caption: Standard workflow for studying this compound's mechanism.

Protocol 5.1: Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 24, 48 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (such as CellTiter 96® AQueous One Solution) directly to each well containing 100 µL of medium.

  • Incubation: Incubate for 1-4 hours at 37°C. The solution will turn from yellow to a brownish-purple formazan product in the presence of viable cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability versus drug concentration to determine the IC50 value.[13][14]

Protocol 5.2: Analysis of XBP1 mRNA Splicing (RT-qPCR)

This assay quantifies the activation of the IRE1α branch of the UPR.

  • Cell Treatment & RNA Extraction: Culture cells in 6-well plates, treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8 hours). Harvest cells and extract total RNA using a standard kit (e.g., RNeasy Kit, Qiagen).

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers that specifically amplify the spliced form of XBP1 (sXBP1) and total XBP1 (tXBP1).[15]

    • sXBP1 Forward Primer: 5’- GAG TCC GCA GCA GGT G -3’

    • tXBP1 Forward Primer: 5’- AAA CAG AGT AGC AGC GCA GAC TGC -3’

    • Common Reverse Primer: 5’- GGG AAG GCC AGG CTG CGG -3’

  • Thermal Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 15s, 60°C for 30s, 72°C for 30s) for 40 cycles.

  • Analysis: Calculate the relative expression of sXBP1 normalized to tXBP1 or a stable housekeeping gene using the ΔΔCt method. A large increase in the sXBP1/tXBP1 ratio indicates strong IRE1α activation.[15][16][17]

Protocol 5.3: Western Blot for UPR Protein Markers

This protocol detects the activation of the PERK pathway.

  • Protein Lysate Preparation: Treat cells as described in 5.2.1. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting UPR markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α) diluted in blocking buffer. Also probe for a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[18]

Protocol 5.4: Measurement of Intracellular Calcium (Fluo-4 AM)

This assay visualizes the cytosolic calcium efflux induced by this compound.

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Wash cells with a physiological buffer (e.g., Tyrode's solution). Load the cells with 4-5 µM Fluo-4 AM in the same buffer for 30-45 minutes at room temperature or 37°C, protected from light.[19] Probenecid can be included to prevent dye extrusion.[2][20]

  • Washing: Gently wash the cells twice with the buffer to remove excess extracellular dye.

  • Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging (Excitation ~490 nm, Emission ~515 nm).

  • Data Acquisition: Record a baseline fluorescence signal for several minutes. Add this compound to the dish and continue recording the fluorescence intensity over time. A rapid and sustained increase in fluorescence indicates a rise in intracellular calcium concentration.[1][19]

Protocol 5.5: ATP Depletion Assay

This assay quantifies the rapid loss of cellular energy.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with this compound as described in 5.1.

  • Assay Principle: Use a commercial ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that utilizes luciferase to generate a luminescent signal proportional to the amount of ATP present.

  • Reagent Addition: Add the luminescent reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Analysis: A significant decrease in the luminescent signal in this compound-treated cells compared to controls indicates ATP depletion.[21][22]

Conclusion and Future Directions

The hyperactivation of the anticipatory UPR by this compound represents a paradigm shift in targeting ERα-positive cancers. By converting a tumor-protective pathway into a highly selective and potent death mechanism, this compound overcomes common resistance mechanisms to standard endocrine therapies. The resulting immunogenic necrosis further suggests a powerful potential for combination therapies with immune checkpoint inhibitors, potentially extending the benefits of immunotherapy to "cold" tumors.[4][8]

For drug development professionals, the unique mechanism of this compound provides a novel blueprint for designing drugs that exploit cellular stress responses. Future research should focus on identifying biomarkers, such as high TRPM4 expression, to select patient populations most likely to respond to this therapeutic class and to further elucidate the downstream effectors of the necrotic cell death pathway.[5]

References

In Vivo Biodistribution and Pharmacokinetics of ErSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO is a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated significant preclinical efficacy in eradicating estrogen receptor-alpha (ERα)-positive breast cancer tumors. Its unique mechanism of action, which involves hyperactivating a tumor-protective pathway to induce selective cancer cell necrosis, has positioned it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of this compound, compiled from available preclinical data. The information herein is intended to support further research and development of this compound.

Pharmacokinetics of this compound

This compound has been shown to possess drug-like properties and is well-tolerated in multiple species, including mice, rats, and dogs.[1] Pharmacokinetic studies have been conducted to determine its serum concentrations following various routes of administration.

Table 1: Serum Concentrations of this compound in Mice
DoseRoute of AdministrationTime PointSerum Concentration (nM)
40 mg/kgOral (p.o.)1 hour~1500
40 mg/kgOral (p.o.)8 hours~500
40 mg/kgOral (p.o.)24 hours~100
10 mg/kgIntraperitoneal (i.p.)1 hour~2500
10 mg/kgIntraperitoneal (i.p.)8 hours~200
10 mg/kgIntraperitoneal (i.p.)24 hours~50
10 mg/kgIntravenous (i.v.)1 hour~2000
10 mg/kgIntravenous (i.v.)8 hours~150
10 mg/kgIntravenous (i.v.)24 hours~20

Note: The average 24-hour IC50 of this compound for ERα-positive breast cancer cells is approximately 20-40 nM.[2]

A comprehensive table of pharmacokinetic parameters including half-life (t1/2), clearance (CL), and volume of distribution (Vd) is not publicly available in the primary literature or its supplementary materials. The provided serum concentration data offers an initial insight into the pharmacokinetic profile of this compound.

Biodistribution of this compound

The tissue distribution of this compound is a critical factor in its therapeutic efficacy, particularly its ability to reach metastatic sites. Studies have shown that this compound can penetrate the blood-brain barrier, a significant advantage for treating brain metastases.

Table 2: Biodistribution of this compound in Mice
TissueConcentrationNotes
BrainBrain:Serum Ratio of ~42:58Demonstrates blood-brain barrier penetration.

Detailed quantitative biodistribution data for other major organs such as the liver, kidneys, lungs, and spleen are not available in the primary publication or its supplementary materials. The provided brain-to-serum ratio is a key indicator of this compound's potential to treat central nervous system metastases.

Experimental Protocols

The following are generalized experimental protocols for in vivo biodistribution and pharmacokinetic studies of a compound like this compound, based on standard methodologies and information available in the primary literature.

Pharmacokinetic Study Protocol
  • Animal Models: Studies are typically conducted in female mice (e.g., CD-1 or immunodeficient strains for xenograft models), rats, and dogs.[1]

  • Drug Formulation and Administration:

    • Oral (p.o.): this compound is formulated in a suitable vehicle (e.g., a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% water).

    • Intraperitoneal (i.p.) & Intravenous (i.v.): this compound is dissolved in a vehicle appropriate for injection (e.g., saline with a co-solvent like DMSO, and diluted with a solution containing Tween 80 and polyethylene glycol).

    • Doses are administered based on the body weight of the animals.

  • Sample Collection:

    • Blood samples are collected at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

    • Blood is collected via appropriate methods (e.g., tail vein, saphenous vein, or cardiac puncture at the terminal time point).

    • Serum is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Serum samples are subjected to protein precipitation with a solvent like acetonitrile containing an internal standard. After centrifugation, the supernatant is collected and dried. The residue is reconstituted in a suitable solvent for injection.

    • LC-MS/MS Analysis: Quantification of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

      • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • Data Analysis: A calibration curve is generated using standard solutions of this compound to quantify the concentrations in the serum samples.

Biodistribution Study Protocol
  • Animal Models: Tumor-bearing mice (e.g., orthotopic xenograft models of human breast cancer) are commonly used.

  • Drug Administration: this compound is administered to the animals via the desired route (e.g., oral or intraperitoneal).

  • Tissue Collection:

    • At predetermined time points after the final dose, animals are euthanized.

    • Major organs and tissues of interest (e.g., tumor, brain, liver, lungs, kidneys, spleen, heart) are collected.

    • Tissues are weighed and snap-frozen in liquid nitrogen, then stored at -80°C.

  • Tissue Homogenization and Analysis:

    • Tissues are homogenized in a suitable buffer.

    • The concentration of this compound in the tissue homogenates is determined by a validated LC-MS/MS method, similar to the one described for serum analysis.

    • Tissue concentrations are typically reported as nanograms or micrograms of this compound per gram of tissue.

Visualizations

Experimental Workflow for Pharmacokinetic and Biodistribution Studies

G cluster_PK Pharmacokinetic Study cluster_BD Biodistribution Study PK_Admin Drug Administration (p.o., i.p., or i.v.) PK_Blood Serial Blood Sampling PK_Admin->PK_Blood PK_Serum Serum Separation PK_Blood->PK_Serum PK_LCMS LC-MS/MS Analysis PK_Serum->PK_LCMS PK_Data Pharmacokinetic Parameter Calculation PK_LCMS->PK_Data BD_Admin Drug Administration BD_Euth Euthanasia at Specific Time Points BD_Admin->BD_Euth BD_Tissue Organ & Tumor Collection BD_Euth->BD_Tissue BD_Homog Tissue Homogenization BD_Tissue->BD_Homog BD_LCMS LC-MS/MS Analysis BD_Homog->BD_LCMS BD_Data Tissue Concentration Determination BD_LCMS->BD_Data G This compound This compound ER_alpha ERα This compound->ER_alpha binds to aUPR Hyperactivation of anticipatory-UPR ER_alpha->aUPR induces Necrosis Selective Necrotic Cell Death in ERα+ Cancer Cells aUPR->Necrosis leads to

References

Methodological & Application

Application Notes and Protocols: ErSO Treatment of MCF-7 Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ErSO is a novel small molecule that has demonstrated remarkable efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer cells.[1][2] Its mechanism of action is distinct from current endocrine therapies, offering a promising new strategy for treating resistant breast cancers.[3] this compound functions by binding to ERα and inducing a hyper-activation of the anticipatory Unfolded Protein Response (a-UPR), leading to rapid and selective necrotic cell death in ERα+ cells like the MCF-7 human breast cancer cell line.[1][4] This document provides detailed protocols for the in vitro culture of MCF-7 cells and their treatment with this compound, including methods for assessing cell viability and analyzing the underlying signaling pathway.

Principle of Action

This compound's anticancer activity is contingent on the presence of ERα.[1] Upon binding to ERα, this compound initiates a signaling cascade that results in the hyperactivation of the a-UPR. This process begins with the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ produces inositol triphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum (ER) membrane. This binding triggers a massive and sustained efflux of calcium from the ER into the cytosol.[1][4] The resulting calcium imbalance leads to ER stress and robust activation of the PERK arm of the UPR, ultimately culminating in necrotic cell death.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound against MCF-7 cells as reported in preclinical studies.

ParameterValueCell LineIncubation TimeReference
IC50 See dose-response curveMCF-724 hours[1]
Effective Concentration 50 nMMCF-74 days[1]

Note: The provided literature emphasizes a time-dependent effect of this compound, with longer incubation times leading to a narrower therapeutic window between ERα-positive and ERα-negative cells.[1]

Experimental Protocols

Materials and Reagents
  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (structure available in literature[1])

  • Dimethyl sulfoxide (DMSO)

  • AlamarBlue™ cell viability reagent

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies (e.g., p-PERK, p-eIF2α, ATF6, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Cell Culture

MCF-7 cells are an adherent human breast adenocarcinoma cell line.

  • Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

This compound Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock can be prepared.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (AlamarBlue™)

This protocol is designed for a 96-well plate format.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at 10% of the total volume (10 µL for a 100 µL well volume).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for UPR Pathway Activation
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations and for various time points (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of the a-UPR pathway (e.g., p-PERK, p-eIF2α, ATF6) overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression or phosphorylation.

Visualizations

This compound Signaling Pathway in MCF-7 Cells

ErSO_Signaling_Pathway This compound This compound ERa ERα This compound->ERa binds Src Src Kinase ERa->Src activates PLCG PLCγ Src->PLCG phosphorylates & activates IP3 IP3 PLCG->IP3 produces IP3R IP3 Receptor (on ER) IP3->IP3R binds & opens Ca_ER Ca²⁺ (in ER) Ca_cyto Ca²⁺ (in Cytosol) Ca_ER->Ca_cyto efflux UPR a-UPR Hyperactivation (PERK pathway) Ca_cyto->UPR triggers Necrosis Necrotic Cell Death UPR->Necrosis leads to ErSO_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis start Culture MCF-7 Cells seed Seed Cells for Experiment (e.g., 96-well or 6-well plate) start->seed treat Treat with this compound (dose-response or time-course) seed->treat viability Cell Viability Assay (AlamarBlue™) treat->viability Endpoint Measurement western Western Blot (p-PERK, p-eIF2α, etc.) treat->western Protein Expression Analysis

References

Application Notes and Protocols: Determining the IC50 Value of ErSO in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ErSO is a novel small molecule that has demonstrated remarkable efficacy in selectively killing estrogen receptor-alpha positive (ERα+) breast cancer cells.[1][2][3] It acts by hyperactivating a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR), leading to rapid necrosis of cancer cells.[1][3][4] Unlike traditional endocrine therapies that block estrogen signaling, this compound leverages the presence of ERα to induce a lethal cascade, making it a promising therapeutic agent against ERα+ breast cancers, including those resistant to standard treatments.[1][3] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency. These application notes provide detailed protocols for determining the IC50 value of this compound in various breast cancer cell lines.

Data Presentation: IC50 Values of this compound and its Derivatives

The following table summarizes the reported IC50 values for this compound and its more recent derivatives, this compound-DFP and this compound-TFPy, in a panel of ERα-positive and ERα-negative breast cancer cell lines. This data highlights the high potency and selectivity of these compounds for ERα+ cells.

CompoundCell LineERα StatusIC50 Value (nM)Incubation TimeAssay MethodReference
This compoundMCF-7Positive~2024 hoursAlamar Blue
This compoundT47DPositive11-4324 hoursAlamar Blue
This compoundT47D-ERαY537S (TYS)Positive (Mutant)11-4324 hoursAlamar Blue
This compoundT47D-ERαD538G (TDG)Positive (Mutant)11-4324 hoursAlamar Blue
This compoundERα+ Cell Lines (Average)Positive34Not SpecifiedNot Specified
This compoundERα- Cell Lines (Average)Negative12,400Not SpecifiedNot Specified
This compound-TFPyMCF-7Positive5-2572 hoursAlamar Blue[5][6]
This compound-TFPyT47DPositive5-2572 hoursAlamar Blue[5][6]
This compound-TFPyBT-474Positive5-2572 hoursAlamar Blue[5][6]
This compound-TFPyZR-75-1Positive5-2572 hoursAlamar Blue[5][6]
This compound-TFPyHCC1428Positive5-2572 hoursAlamar Blue[5][6]
This compound-TFPyMDA-MB-231Negative>10,000-30,00072 hoursAlamar Blue[5][6]
This compound-TFPyHCC1937Negative>10,000-30,00072 hoursAlamar Blue[5][6]
This compound-TFPyMDA-MB-436Negative>10,000-30,00072 hoursAlamar Blue[5][6]

Signaling Pathway and Experimental Workflow

This compound-Induced Signaling Pathway

This compound's mechanism of action involves binding to the estrogen receptor-alpha (ERα) and initiating a signaling cascade that hyperactivates the anticipatory Unfolded Protein Response (a-UPR). This ultimately leads to selective necrosis of ERα-positive breast cancer cells.

ErSO_Signaling_Pathway cluster_cell ERα+ Breast Cancer Cell This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to Src_kinase Src Kinase ER_alpha->Src_kinase Activates PLCg PLCγ Src_kinase->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces IP3R IP3 Receptor (on ER membrane) IP3->IP3R Binds to & Opens Ca_release Ca²⁺ Release from ER IP3R->Ca_release a_UPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation Ca_release->a_UPR Triggers Necrosis Selective Cell Necrosis a_UPR->Necrosis Leads to IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., MCF-7, T47D) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding ErSO_prep 3. This compound Dilution Series treatment 4. Cell Treatment with this compound ErSO_prep->treatment incubation 5. Incubation (24-72 hours) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., Alamar Blue) data_acquisition 7. Data Acquisition (Fluorescence/Absorbance) viability_assay->data_acquisition data_analysis 8. Data Analysis (Dose-Response Curve & IC50 Calculation) data_acquisition->data_analysis

References

Application Notes and Protocols: Standard Dosage and Administration of ErSO in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO is a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated potent and selective cytotoxic effects against Estrogen Receptor α (ERα)-positive breast cancer cells. In preclinical xenograft mouse models, this compound has been shown to induce rapid and significant tumor regression. These application notes provide a comprehensive overview of the standard dosage and administration of this compound in such models, along with detailed protocols for experimental execution.

Mechanism of Action: this compound-Induced Hyperactivation of the a-UPR

This compound exerts its anti-cancer effects by binding to ERα and inducing a hyperactivated and sustained a-UPR. This process overwhelms the cancer cell's adaptive capacity, leading to selective cell death. The signaling cascade is initiated by this compound's interaction with ERα, which triggers a massive and prolonged unfolded protein response, ultimately resulting in tumor cell necrosis.

ErSO_Signaling_Pathway This compound Signaling Pathway This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->aUPR Induces ER_Stress Endoplasmic Reticulum Stress aUPR->ER_Stress Causes Cell_Death Selective Cancer Cell Death (Necrosis) ER_Stress->Cell_Death Leads to

Figure 1: Simplified signaling pathway of this compound action.

Standard Dosage and Administration

The following tables summarize the standard dosage and administration parameters for this compound in xenograft mouse models based on published preclinical studies.

Table 1: this compound Dosage and Administration Routes

ParameterDetailsReference
Dosage Range 10 mg/kg to 40 mg/kg[1]
Administration Routes Oral (p.o.), Intraperitoneal (i.p.)[1]
Vehicle (for oral) Not specified in detail in public sources. A common vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.General Knowledge
Vehicle (for i.p.) Not specified in detail in public sources. A common vehicle for intraperitoneal injection is sterile saline or PBS.General Knowledge

Table 2: this compound Treatment Schedules in Xenograft Models

DurationFrequencyRouteEfficacyReference
7 daysOnce dailyOralComplete regression of metastases[2]
14 daysOnce dailyOral or Intraperitoneal>10,000-fold tumor regression[1]
21 daysOnce dailyOral>99% tumor reduction[1]

Experimental Protocols

The following are detailed protocols for establishing ERα-positive breast cancer xenografts and administering this compound.

Protocol 1: Establishment of ERα-Positive Breast Cancer Xenograft Model

This protocol describes the subcutaneous implantation of ERα-positive breast cancer cells into immunodeficient mice.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., NU/J, NOD/SCID), 6-8 weeks old

  • Estrogen pellets (e.g., 0.72 mg, 60-day release)

  • Syringes (1 mL) and needles (27G)

  • Calipers

Procedure:

  • Cell Culture: Culture ERα-positive breast cancer cells in complete medium to ~80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%).

  • Estrogen Supplementation: Implant an estrogen pellet subcutaneously in the dorsal flank of each mouse 24-48 hours prior to cell injection.

  • Cell Preparation for Injection:

    • Centrifuge the required number of cells.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 107 cells/mL.

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable, measure the tumor volume using calipers at least twice a week.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2 .

    • Initiate this compound treatment when tumors reach an average volume of 150-200 mm3.

Xenograft_Workflow Xenograft Establishment Workflow Cell_Culture 1. Culture ERα+ Breast Cancer Cells Harvest 2. Harvest and Prepare Cells Cell_Culture->Harvest Injection 4. Subcutaneous Injection of Cells Harvest->Injection Estrogen 3. Implant Estrogen Pellet in Mouse Estrogen->Injection Monitoring 5. Monitor Tumor Growth Injection->Monitoring Treatment 6. Initiate this compound Treatment Monitoring->Treatment

Figure 2: Workflow for establishing a breast cancer xenograft model.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of this compound for oral and intraperitoneal administration.

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)

  • Vehicle for intraperitoneal administration (e.g., sterile saline)

  • Oral gavage needles (20-22G, flexible tip)

  • Syringes (1 mL) and needles (27G)

  • Vortex mixer

  • Sonicator

Procedure for Oral Administration (40 mg/kg):

  • This compound Formulation:

    • Calculate the required amount of this compound based on the mean body weight of the treatment group. For a 20g mouse, a 40 mg/kg dose requires 0.8 mg of this compound.

    • Prepare the vehicle solution.

    • Weigh the this compound and suspend it in the appropriate volume of vehicle to achieve the final desired concentration (e.g., for a dosing volume of 100 µL, the concentration would be 8 mg/mL).

    • Vortex and sonicate the suspension until it is homogeneous. Prepare fresh daily.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper gavage needle insertion depth.

    • Insert the gavage needle gently into the esophagus.

    • Slowly administer the this compound suspension.

    • Observe the mouse for any signs of distress after administration.

Procedure for Intraperitoneal Administration (40 mg/kg):

  • This compound Formulation:

    • Follow the same calculation and weighing steps as for oral administration.

    • Dissolve or suspend this compound in the appropriate volume of sterile saline.

    • Vortex until fully dissolved or homogeneously suspended.

  • Intraperitoneal Injection:

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the this compound solution.

    • Return the mouse to its cage and monitor.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): TGI is a key endpoint. It can be calculated as:

    • % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

  • Body Weight: Monitor and record the body weight of the mice twice weekly as an indicator of toxicity.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and body weights between treatment and control groups.

Conclusion

This compound has demonstrated remarkable efficacy in preclinical xenograft models of ERα-positive breast cancer. The dosages and protocols outlined in these application notes provide a standardized framework for researchers to investigate the in vivo activity of this compound. Adherence to these detailed methodologies will facilitate reproducible and reliable results, contributing to the further development of this promising therapeutic agent.

References

Application Notes and Protocols for Oral Gavage of ErSO in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO is a novel small molecule activator of the unfolded protein response (UPR) that has demonstrated significant preclinical efficacy in eradicating estrogen receptor-alpha (ERα)-positive breast cancer tumors in mouse models.[1][2][3] This compound offers a promising new therapeutic avenue by selectively inducing necrosis in cancer cells that express ERα, including those with mutations that confer resistance to standard endocrine therapies.[1][3] this compound has been shown to be effective when administered orally, leading to complete tumor regression in various xenograft models.[1] These application notes provide a detailed protocol for the oral gavage of this compound in mice, compiled from published preclinical studies, to guide researchers in the successful in vivo evaluation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of this compound in mice.

ParameterValueMouse ModelTumor TypeCitation
Effective Oral Dose 40 mg/kgAthymic Nude MiceOrthotopic MCF-7 xenograft[1]
Dosing Frequency Once daily or once weeklyAthymic Nude MiceOrthotopic MCF-7 xenograft[1]
Maximum Tolerated Dose (MTD) At least 150 mg/kg (single oral dose)MiceNot specified[1]
Tumor Regression >99% reduction in 21 daysAthymic Nude MiceOrthotopic MCF-7 xenograft[1]
Time to Undetectable Tumors Within 7-14 daysAthymic Nude MiceTYS-luciferase expressing breast tumors[1][4]
Efficacy against Metastases Regression of lung, bone, liver, and brain metastasesMouse modelsHuman breast cancer cell line xenografts[1]
In Vitro IC50 11-43 nMERα-positive breast cancer cell linesNot applicable[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of an this compound solution suitable for oral administration to mice. The specific vehicle for this compound is not consistently detailed in the public literature; therefore, a common and generally safe vehicle for oral gavage is proposed. Researchers should perform small-scale pilot studies to ensure the compatibility and stability of this compound in the chosen vehicle.

Materials:

  • This compound compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose, or a solution of sweetened condensed milk)[5][6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.

  • Dissolve/Suspend this compound:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the final desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes to aid in dissolution or create a uniform suspension.

    • If this compound does not readily dissolve, sonicate the mixture for 5-10 minutes.

  • Ensure Homogeneity: Visually inspect the solution/suspension to ensure it is homogeneous before each administration. If it is a suspension, vortex immediately before drawing each dose.

  • Storage: Store the prepared formulation according to the manufacturer's recommendations for this compound stability. If no information is available, prepare the formulation fresh daily.

Protocol 2: Oral Gavage Procedure in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[7][8][9]

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)[7][9]

  • 1 ml syringe

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Weigh the mouse: Accurately weigh the mouse to determine the correct volume of this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[7][9]

  • Prepare the dose: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Restrain the mouse:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head.

    • Position the mouse vertically, allowing its body to be supported. This helps to straighten the esophagus.[8]

  • Insert the gavage needle:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[7]

    • The needle should pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[9]

  • Administer the dose: Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the this compound formulation.

  • Withdraw the needle: After administration, gently and slowly withdraw the gavage needle.

  • Monitor the mouse: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.[7]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

ErSO_Signaling_Pathway This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to/Activates UPR Unfolded Protein Response (UPR) (Anticipatory) ER_alpha->UPR Hyperactivates Necrosis Selective Necrosis of ERα-Positive Cancer Cells UPR->Necrosis Induces

Caption: this compound's mechanism of action in ERα-positive cancer cells.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Select Mouse Model (e.g., Athymic Nude) Tumor_Implantation Implant ERα-Positive Cancer Cells (e.g., MCF-7) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach ~300-400 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 40 mg/kg) or Vehicle via Oral Gavage Randomization->Treatment Tumor_Measurement Measure Tumor Volume (e.g., Calipers, Bioluminescence) Treatment->Tumor_Measurement Body_Weight Monitor Body Weight and Animal Health Treatment->Body_Weight Endpoint Endpoint Analysis: Tumor Regression, Toxicity Assessment Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for an in vivo efficacy study of this compound in mice.

References

Application Notes and Protocols for In Vivo Studies of ErSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO is a novel small molecule that has demonstrated significant preclinical efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer in in vivo models.[1] This compound acts by a unique mechanism, inducing selective necrosis of ERα+ cancer cells through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[1][2] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in mouse models of ERα+ breast cancer, based on published preclinical studies. Adherence to this protocol is crucial for achieving reproducible and reliable results in in vivo efficacy and toxicity studies.

Mechanism of Action: this compound and the Anticipatory Unfolded Protein Response (a-UPR)

This compound's anticancer activity is mediated through the activation of the a-UPR in ERα-positive breast cancer cells.[1] The a-UPR is a protective signaling pathway that is typically activated to help cells cope with the stress of unfolded or misfolded proteins in the endoplasmic reticulum (ER). However, this compound hyperactivates this pathway, turning its protective function into a lethal one for cancer cells.

Signaling Pathway of this compound-induced a-UPR Activation

ErSO_aUPR_Pathway This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Triggers ER_Stress Endoplasmic Reticulum Stress aUPR->ER_Stress Induces Severe Cell_Death Selective Cancer Cell Necrosis ER_Stress->Cell_Death Leads to

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR, severe ER stress, and ultimately, selective necrosis of cancer cells.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierCatalog Number
This compoundSynthesized as per Boudreau et al., Sci Transl Med. 2021N/A
Vehicle: Corn OilSigma-AldrichC8267
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418
1 mL SyringesBecton, Dickinson and Company309659
27-gauge needlesBecton, Dickinson and Company305109
Animal Models

Female athymic nude mice (or other appropriate immunocompromised strains) are typically used for xenograft studies with human breast cancer cell lines. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for Intraperitoneal Injection

A critical step for in vivo studies is the proper formulation of this compound to ensure its solubility and bioavailability. While specific details can be optimized, a common vehicle for lipophilic compounds like this compound is a mixture of DMSO and corn oil.

Vehicle Preparation:

For a final DMSO concentration of 10% in corn oil:

  • Aseptically mix 1 part DMSO with 9 parts corn oil.

  • Vortex thoroughly to ensure a homogenous solution.

This compound Formulation:

  • Dissolve this compound powder in the prepared vehicle to achieve the desired final concentration for dosing.

  • For example, to prepare a 4 mg/mL solution for a 40 mg/kg dose in a 20g mouse (0.2 mL injection volume), dissolve 4 mg of this compound in 1 mL of the vehicle.

  • Ensure complete dissolution by vortexing and gentle warming if necessary. Protect the solution from light.

Intraperitoneal Injection Protocol

The following table summarizes the key parameters for the intraperitoneal administration of this compound in mice.

ParameterRecommendation
Dosage 40 mg/kg body weight
Vehicle 10% DMSO in corn oil
Injection Volume 100-200 µL (not to exceed 10 mL/kg)
Frequency Daily
Duration 21 days
Needle Size 27-gauge

Step-by-Step Injection Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint with a firm grip on the scruff of the neck and tail is common.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a fresh needle.

  • Injection: Slowly and steadily inject the this compound solution into the peritoneal cavity.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a breast cancer xenograft model.

ErSO_InVivo_Workflow start Start cell_culture ERα+ Breast Cancer Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation (Orthotopic Xenograft) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Tumors ~100-200 mm³) tumor_growth->treatment_initiation treatment_group This compound Treatment Group (e.g., 40 mg/kg IP, daily) treatment_initiation->treatment_group vehicle_group Vehicle Control Group treatment_initiation->vehicle_group monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment_group->monitoring vehicle_group->monitoring endpoint Study Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint data_collection Data Collection: - Final Tumor Measurements - Tissue Harvesting (Tumor, Organs) endpoint->data_collection analysis Analysis: - Tumor Growth Inhibition - Histopathology - Biomarker Analysis data_collection->analysis end End analysis->end

Caption: A standard workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Data Presentation

All quantitative data from in vivo studies should be meticulously recorded and presented in a clear and organized manner. The following tables provide templates for summarizing key data points.

Table 1: In Vivo Efficacy of this compound in ERα+ Breast Cancer Xenograft Model

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10N/A
This compound (40 mg/kg)10

Table 2: Tolerability of this compound Treatment

Treatment GroupNMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight ChangeObservations (Clinical Signs)
Vehicle Control10
This compound (40 mg/kg)10

Conclusion

This document provides a comprehensive guide for the intraperitoneal administration of this compound in preclinical in vivo studies. The detailed protocols and workflows are designed to assist researchers in obtaining consistent and reliable data on the efficacy and tolerability of this promising anticancer agent. As with all in vivo research, careful planning, adherence to ethical guidelines, and meticulous execution are paramount for success. The unique mechanism of action of this compound, targeting the a-UPR, presents a novel therapeutic strategy for ERα+ breast cancers, and robust preclinical data is the foundation for its potential clinical translation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erastin-2-sulfonate (ErSO) is a potent and specific inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. These application notes provide a guide for researchers, scientists, and drug development professionals on determining the recommended concentrations of this compound for in vitro cytotoxicity assays. The protocols and data presented herein are intended to facilitate the assessment of this compound's efficacy and mechanism of action in relevant cancer cell line models.

Mechanism of Action: this compound-Induced Ferroptosis

This compound exerts its cytotoxic effects by initiating a signaling cascade that leads to ferroptosis. The primary target of this compound is the system Xc- cystine/glutamate antiporter, a cell surface transporter responsible for the uptake of cystine. Inhibition of system Xc- by this compound depletes intracellular cystine, a critical precursor for the synthesis of glutathione (GSH). The reduction in GSH levels subsequently leads to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid reactive oxygen species (ROS). The accumulation of lipid ROS, in an iron-dependent manner, results in damage to the cell membrane and ultimately, ferroptotic cell death.[1][2][3][4]

Quantitative Data: Recommended Concentrations of this compound

The effective concentration of this compound for inducing cytotoxicity can vary depending on the cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of estrogen receptor-alpha (ERα)-positive breast cancer cell lines after a 24-hour incubation period.

Cell LineIC50 (nM)
MCF-7 34 nM (average)[5]
T47D Varies (specific value not provided, but sensitive)[5]
BT474 Varies (specific value not provided, but sensitive)[5]
ZR-75-1 Varies (specific value not provided, but sensitive)[5]

Note: this compound has been shown to be highly selective for ERα-positive cells, with significantly lower activity (average IC50 of 12.4 µM) against ERα-negative cell lines.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for each specific cell line under investigation.

Experimental Protocols

A common method for assessing the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for this compound Cytotoxicity

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase and have high viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a broad concentration range (e.g., 1 nM to 100 µM) to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

ErSO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SystemXc System Xc- (Cystine/Glutamate Antiporter) This compound->SystemXc Inhibition Glutamate_in Glutamate (intracellular) SystemXc->Glutamate_in Export Cystine_in Cystine SystemXc->Cystine_in Blocked Uptake Cystine_out Cystine (extracellular) Cystine_out->SystemXc Uptake Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (active) GSH->GPX4 Required for activity GPX4_inactive GPX4 (inactive) GSH->GPX4_inactive Depletion leads to inactivation Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Neutralization GPX4_inactive->Lipid_ROS Failure to neutralize Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Cytotoxicity_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions 3. Prepare this compound Serial Dilutions incubate_overnight->prepare_dilutions treat_cells 4. Treat Cells with this compound prepare_dilutions->treat_cells incubate_treatment 5. Incubate for 24-72h treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate analyze_data 10. Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an this compound cytotoxicity assay.

References

Application Notes: Techniques for Assessing ErSO-Induced Cell Death in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ErSO is a novel small molecule that has demonstrated remarkable efficacy in eradicating Estrogen Receptor alpha-positive (ERα+) breast tumors in preclinical models.[1][2] Its mechanism of action is distinct from traditional endocrine therapies. This compound binds to ERα and induces hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), leading to selective and rapid cancer cell death.[1][2][3] While the primary mode of cell death induced by this compound is often characterized as immunogenic necrosis resulting from ATP depletion and cell swelling[4][5], it is crucial for researchers to perform a comprehensive analysis of cell death pathways, including apoptosis. Assessing apoptotic markers helps to fully characterize the cellular response to this compound treatment and determine if apoptotic pathways contribute to its efficacy.

This document provides detailed protocols for key assays used to assess apoptosis in cancer cells following treatment with this compound.

Overview of Key Assessment Techniques

A multi-parametric approach is recommended to accurately assess the mode of cell death. The following techniques provide information on different stages and hallmarks of apoptosis.

TechniquePrincipleStage of Apoptosis DetectedTypical Readout
Annexin V / Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer cell membrane. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[6]Early (Annexin V+ / PI-) & Late (Annexin V+ / PI+)Flow Cytometry data distinguishing live, apoptotic, and necrotic cell populations.[6][7]
Caspase Activity Assays Utilizes fluorogenic or chromogenic substrates (e.g., DEVD for Caspase-3/7) that are cleaved by active caspases, producing a detectable signal.[8][9]Mid-stage (Execution Phase)Fluorescence or luminescence intensity measured by a plate reader or flow cytometry.[8][10]
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[11][12]Late StageFluorescence microscopy or flow cytometry to identify cells with significant DNA fragmentation.[11][12]
Western Blotting Detects the expression and cleavage of key apoptosis-related proteins.Mid-to-Late StageProtein bands indicating cleavage of PARP or Caspase-3, and changes in Bcl-2 family protein levels.[13][14]

Signaling and Experimental Workflows

ErSO_Mechanism_of_Action cluster_drug This compound Treatment cluster_cell ERα+ Cancer Cell cluster_assays Apoptosis Assessment Markers This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to aUPR Hyperactivation of anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Induces CellDeath Cell Death aUPR->CellDeath Leads to Caspase Caspase-3/7 Activation CellDeath->Caspase PARP PARP Cleavage CellDeath->PARP DNA_frag DNA Fragmentation CellDeath->DNA_frag PS_exposure PS Externalization CellDeath->PS_exposure

Experimental_Workflow

Experimental Protocols

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials and Reagents:

  • FITC Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 100 µg/mL)

  • 1X Annexin V Binding Buffer (containing CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cancer cells

  • Flow cytometry tubes

Protocol:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Collect the culture medium, as it may contain dead or detached cells.

    • For suspension cells, collect them directly.

    • Combine collected cells and medium, then centrifuge at 300 x g for 5 minutes.[7]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer.

  • Cell Counting: Count the cells and adjust the concentration to 1-5 x 10⁶ cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V.[7]

    • Add 5-10 µL of PI solution.[7][15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls for compensation.

Interpretation of Results:

AnnexinV_Interpretation

Caspase-3/7 Activity Assay (Fluorometric Plate-Reader Method)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[16]

Materials and Reagents:

  • White, clear-bottom 96-well plates

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)[8]

  • Cell Lysis Buffer

  • Caspase Assay Buffer

  • DTT (Dithiothreitol)

  • Fluorometric microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for apoptosis induction (e.g., 20,000 cells/well for adherent cells).[8] Culture and treat with this compound for the desired duration.

  • Cell Lysis:

    • Remove the culture medium.

    • Add 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Reaction Preparation:

    • Prepare a 2X Reaction Buffer containing DTT.

    • Prepare the Caspase-3/7 substrate in the 2X Reaction Buffer. For example, for one reaction, mix 50 μL of 2x caspase cleavage buffer, 5 μL of 1 mM DEVD-AMC substrate, and 2 μL of 500 mM DTT.[10]

  • Assay Execution:

    • Add 50 µL of the substrate-containing reaction mix to each well of the plate containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measurement:

    • Measure the fluorescence using a microplate reader. For the Ac-DEVD-AMC substrate, use an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[8]

    • The fluorescence intensity is proportional to the caspase-3/7 activity.

TUNEL (TdT dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a late-stage marker of apoptosis.[11]

Materials and Reagents:

  • Cells cultured on glass coverslips or slides

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate) or Proteinase K[11]

  • TUNEL Reaction Mixture (containing TdT enzyme and fluorescently-labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Sample Preparation:

    • Culture and treat cells on coverslips.

    • Wash cells with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[11]

  • Washing: Wash twice with PBS.

  • Permeabilization: Incubate the cells with Permeabilization Solution for 2-15 minutes at room temperature to allow the enzyme to access the nucleus.[11]

  • Washing: Wash twice with PBS.

  • Labeling:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to the cells, ensuring the coverslip is fully covered.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[11]

  • Stopping Reaction: Wash the coverslips three times with PBS to stop the reaction.[11]

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Wash again with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[12]

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.

Materials and Reagents:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction:

    • Harvest this compound-treated and control cells.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling with Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Apoptosis is indicated by the appearance of the cleaved PARP fragment (~89 kDa) and a decrease in the full-length PARP band (~116 kDa). A loading control like β-actin should be used to ensure equal protein loading.

References

Application Notes and Protocols: Measuring UPR Activation in Response to ErSO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ErSO (Endoplasmic Reticulum Stress-inducing Small molecule O-167) is a novel compound that has demonstrated potent and selective anti-cancer activity against estrogen receptor-positive (ERα+) breast cancers.[1][2][3] Its mechanism of action involves the hyperactivation of a specific branch of the Unfolded Protein Response (UPR) known as the anticipatory UPR (a-UPR), leading to rapid and selective cancer cell death.[1][4][5] Understanding and quantifying the activation of the UPR in response to this compound treatment is crucial for pre-clinical and clinical development, enabling researchers to assess its potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for measuring the activation of the three canonical UPR signaling pathways—IRE1α, PERK, and ATF6—in response to this compound treatment.

The Anticipatory Unfolded Protein Response (a-UPR) and this compound

The classical UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The a-UPR, in contrast, is a protective pathway activated by mitogenic signals, such as estrogen, to prepare cells for an increased protein folding load associated with growth and proliferation.[4][5]

This compound binds to ERα and hyperactivates the a-UPR, turning this protective pathway into a lethal one for cancer cells.[1][5] This hyperactivation is characterized by the robust and sustained activation of the PERK and ATF6 arms of the UPR, while the effect on the IRE1α arm can be more complex.

Measuring UPR Activation: Key Markers and Assays

The activation of the three UPR branches can be monitored by measuring the status of key signaling molecules. The following sections provide detailed protocols for these assays.

I. Analysis of the PERK Pathway Activation

The PERK branch is a critical component of the a-UPR hyperactivated by this compound.[1][3] Its activation leads to the phosphorylation of eIF2α, which in turn upregulates the translation of ATF4 and its downstream target, CHOP.

A. Western Blot Analysis of p-PERK, p-eIF2α, ATF4, and CHOP

Western blotting is a standard technique to detect changes in protein expression and post-translational modifications, such as phosphorylation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, T47D) at a suitable density in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Rabbit anti-phospho-PERK (Thr980) (1:1000)

      • Rabbit anti-PERK (1:1000)

      • Rabbit anti-phospho-eIF2α (Ser51) (1:1000)

      • Rabbit anti-eIF2α (1:1000)

      • Rabbit anti-ATF4 (1:1000)

      • Mouse anti-CHOP (1:500)

      • Mouse anti-β-Actin (1:5000) or anti-GAPDH (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Quantitative data from Western blot analysis can be summarized in a table. Band intensities should be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Table 1: Dose-Response of this compound-DFP (an this compound analog) on PERK Pathway Markers in MCF-7 Cells (4-hour treatment) [1]

Treatmentp-eIF2α / Actin (Fold Change)
Vehicle (DMSO)1.0
This compound-DFP (100 nM)2.5
This compound-DFP (300 nM)4.0
This compound-DFP (1000 nM)5.5

Note: Data is representative and based on the published effects of a closely related this compound analog. Actual results may vary.

Diagram: PERK Signaling Pathway

PERK_Pathway cluster_ER ER Lumen This compound This compound ERa ERα This compound->ERa ER Endoplasmic Reticulum ERa->ER a-UPR Hyperactivation PERK_inactive PERK (inactive) Unfolded Proteins Unfolded Proteins PERK_active p-PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a_inactive eIF2α PERK_active->eIF2a_inactive eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active Phosphorylation ATF4 ATF4 translation eIF2a_active->ATF4 CHOP CHOP expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK signaling pathway activated by this compound.

II. Analysis of the IRE1α Pathway Activation

The IRE1α pathway is another key branch of the UPR. Upon activation, IRE1α acts as an endoribonuclease to splice a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This unconventional splicing event results in a frameshift, leading to the translation of the active XBP1s transcription factor.

A. RT-PCR and qRT-PCR for XBP1 Splicing

Reverse transcription PCR (RT-PCR) followed by gel electrophoresis can qualitatively assess XBP1 splicing. For quantitative analysis, quantitative real-time PCR (qRT-PCR) is the method of choice.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound as described in the Western blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit (e.g., TRIzol).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • For conventional RT-PCR:

      • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

      • Separate the PCR products on a 2.5-3% agarose gel. Unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands.

    • For qRT-PCR:

      • Use SYBR Green or TaqMan-based assays with primers specific for the spliced form of XBP1 (sXBP1) and a housekeeping gene (e.g., GAPDH, ACTB).

      • Perform the reaction on a real-time PCR system.

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
XBP1 (total)CCTTGTAGTTGAGAACCAGGGGGGCTTGGTATATATGTGG
XBP1 (spliced)GAGTCCGCAGCAGGTGGTGTCAGAGTCCATGGGA
GAPDHGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Data Presentation:

For qRT-PCR, the relative expression of sXBP1 can be calculated using the ΔΔCt method and presented as fold change over the vehicle-treated control.

Table 2: Time-Course of this compound Treatment on XBP1 Splicing in T47D Cells (1 µM this compound) [3]

Time (hours)sXBP1 mRNA (Fold Change)
01.0
2150
4400
8800
161200

Note: Data is representative and based on published results. Actual results may vary.

Diagram: IRE1α Signaling Pathway

IRE1a_Pathway cluster_ER ER Lumen This compound This compound ERa ERα This compound->ERa ER Endoplasmic Reticulum ERa->ER a-UPR Hyperactivation IRE1a_inactive IRE1α (inactive) Unfolded Proteins Unfolded Proteins IRE1a_active p-IRE1α (active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation uXBP1_mRNA uXBP1 mRNA IRE1a_active->uXBP1_mRNA Splicing sXBP1_mRNA sXBP1 mRNA uXBP1_mRNA->sXBP1_mRNA sXBP1_protein sXBP1 Protein sXBP1_mRNA->sXBP1_protein Translation Nucleus Nucleus sXBP1_protein->Nucleus UPR_genes UPR Target Gene Expression Nucleus->UPR_genes Transcription Activation

Caption: The IRE1α signaling pathway and XBP1 splicing.

III. Analysis of the ATF6 Pathway Activation

ATF6 is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases to release its N-terminal cytoplasmic domain (ATF6-N). ATF6-N then translocates to the nucleus to act as a transcription factor.

A. Western Blot for ATF6 Cleavage

The activation of ATF6 can be monitored by observing the decrease in the full-length p90-ATF6 and the appearance of the cleaved p50-ATF6 fragment.

Experimental Protocol:

Follow the Western blot protocol described for the PERK pathway, using an antibody that recognizes ATF6.

  • Primary Antibody: Rabbit anti-ATF6 (recognizes both full-length and cleaved forms) (1:1000).

Data Presentation:

Quantify the band intensities of both p90-ATF6 and p50-ATF6. The ratio of p50/p90 can be used as a measure of ATF6 activation.

Table 3: Dose-Response of this compound-DFP on ATF6 Cleavage in MCF-7 Cells (4-hour treatment) [1]

Treatmentp90-ATF6 / Actin (Fold Change)
Vehicle (DMSO)1.0
This compound-DFP (100 nM)0.7
This compound-DFP (300 nM)0.4
This compound-DFP (1000 nM)0.2

Note: Data is representative and based on the published effects of a closely related this compound analog. Actual results may vary.

B. ATF6 Reporter Gene Assay

This assay provides a quantitative measure of the transcriptional activity of ATF6.

Experimental Protocol:

  • Cell Transfection:

    • Co-transfect cells with an ATF6 reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Treatment:

    • After 24 hours, treat the cells with this compound or vehicle as described previously.

  • Luciferase Assay:

    • After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Presentation:

Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.

Diagram: ATF6 Signaling Pathway

ATF6_Pathway cluster_ER ER Lumen This compound This compound ERa ERα This compound->ERa ER Endoplasmic Reticulum ERa->ER a-UPR Hyperactivation Golgi Golgi ATF6_p50 ATF6-N (p50) Golgi->ATF6_p50 Proteolytic Cleavage Nucleus Nucleus UPR_genes UPR Target Gene Expression Nucleus->UPR_genes Transcription Activation ATF6_p90 ATF6 (p90) ATF6_p90->Golgi Translocation ATF6_p50->Nucleus Translocation

Caption: The ATF6 signaling pathway and its activation.

IV. Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for measuring UPR activation in response to this compound treatment.

Workflow cluster_Assays UPR Activation Assays start Start: Cell Culture (e.g., MCF-7, T47D) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvest treatment->harvest western Western Blot (p-PERK, p-eIF2α, ATF6, CHOP) harvest->western qpcr qRT-PCR (XBP1 Splicing) harvest->qpcr reporter ATF6 Reporter Assay (Luciferase) harvest->reporter analysis Data Analysis & Quantification western->analysis qpcr->analysis reporter->analysis end End: Assessment of UPR Activation analysis->end

Caption: Experimental workflow for UPR activation analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the activation of the UPR in response to this compound treatment. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this compound and advance its development as a promising anti-cancer therapeutic.

References

Application Notes and Protocols: Lentiviral Transduction of ERα to Sensitize Cells to ErSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metastatic Estrogen Receptor alpha (ERα)-positive breast cancer presents a significant therapeutic challenge.[1] ErSO, a novel small molecule, has emerged as a promising therapeutic agent that selectively eradicates ERα-positive breast cancer cells by activating the anticipatory Unfolded Protein Response (a-UPR), leading to rapid necrosis.[1] The efficacy of this compound is critically dependent on the presence of ERα. Cells lacking ERα expression are inherently resistant to this compound's cytotoxic effects.[1] This document provides detailed application notes and protocols for utilizing lentiviral transduction to introduce ERα into ERα-negative cells, thereby sensitizing them to this compound. This approach is invaluable for studying the mechanism of this compound, identifying new therapeutic strategies for ERα-negative cancers, and for developing robust cellular models for drug screening.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in various breast cancer cell lines, highlighting the differential sensitivity based on ERα expression.

Cell LineERα StatusThis compound IC50 (24h)Reference
MCF-7Positive~20 nM[1]
T47DPositive~20 nM[1]
TYS (T47D ERαY537S)Positive (Mutant)11-43 nM[1]
TDG (T47D ERαD538G)Positive (Mutant)11-43 nM[1]
MDA-MB-231Negative>10,000 nM[1]
MDA-MB-231-ERαTransduced PositiveSensitized to this compound[1]
Hs578tNegativeInactive[1]
MDA-MB-453NegativeInactive[1]
MDA-MB-468NegativeInactive[1]
BT-20NegativeInactive[1]

Signaling Pathway

This compound's mechanism of action is initiated by its binding to ERα, which triggers a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). This leads to selective necrosis in ERα-positive cancer cells.

ErSO_Signaling_Pathway cluster_cell ERα-Positive Cancer Cell This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to ErSO_ERa This compound-ERα Complex This compound->ErSO_ERa ERa->ErSO_ERa aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ErSO_ERa->aUPR Triggers Necrosis Selective Cell Necrosis aUPR->Necrosis Leads to Lentiviral_Transduction_Workflow cluster_production Lentivirus Production cluster_transduction Cell Line Generation cluster_assay Sensitization Assay p1 HEK293T Cell Seeding p2 Co-transfection with ERα & Packaging Plasmids p1->p2 p3 Harvest & Filter Viral Supernatant p2->p3 p4 Titer Lentivirus p3->p4 t2 Transduce with ERα Lentivirus p4->t2 t1 Seed ERα-Negative Cells (e.g., MDA-MB-231) t1->t2 a1 Treat Cells with This compound Dilution Series t1->a1 Parental Control t3 Puromycin Selection t2->t3 t4 Establish Stable ERα-Expressing Cell Line t3->t4 t4->a1 a2 Cell Viability Assay (MTS) a1->a2 a3 Determine IC50 a2->a3

References

Application Notes and Protocols: Establishing and Characterizing ER/SERD-Resistant (ErSO-Resistant) Breast Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and breast cancer research.

Objective: To provide a comprehensive guide for establishing and characterizing estrogen receptor (ER) positive breast cancer cell line models with acquired resistance to Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant. These models are crucial tools for studying the mechanisms of endocrine resistance and for the development of novel therapeutic strategies.

Introduction

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. Fulvestrant, a SERD, functions by binding to the ER, promoting its degradation, and thereby blocking estrogen-driven tumor growth.[1] However, a significant number of patients develop resistance to this therapy over time, leading to disease progression.[2] Understanding the molecular mechanisms underlying this acquired resistance is critical for developing more effective treatments.[2][3]

This document provides detailed protocols for generating and characterizing ER/SERD-resistant (ErSO-resistant) breast cancer cell line models in vitro. The most commonly utilized cell lines for this purpose are ER+ lines such as MCF-7 and T47D.[4] Resistance is typically induced through long-term continuous exposure to fulvestrant.[4][5] These resistant cell lines serve as invaluable preclinical models to investigate the molecular alterations that drive resistance, including the loss or mutation of ERα, and the activation of alternative signaling pathways.[6]

Data Presentation: Characterization of this compound-Resistant Cell Lines

The development of resistance to fulvestrant is a gradual process that results in significant phenotypic and molecular changes. The following tables summarize typical quantitative data obtained when comparing parental (sensitive) and their derived this compound-resistant breast cancer cell lines.

Table 1: Drug Sensitivity Profile (IC50 Values)

Cell LineParental IC50 (nM)This compound-Resistant IC50 (nM)Fold Resistance
MCF-7 0.1 - 1.0>100>100-fold
T47D 0.5 - 5.0>100>20-fold
CAMA-1 1.0 - 10.0>100>10-fold
HCC1428 0.5 - 5.0>100>20-fold
ZR-75-1 1.0 - 10.0>100>10-fold

Note: IC50 values can vary between laboratories depending on the specific assay conditions.

Table 2: Molecular Characterization of Parental vs. This compound-Resistant Cell Lines

MarkerParental Cell LineThis compound-Resistant Cell LineMethod of Analysis
ERα (ESR1) Protein High ExpressionLow to Undetectable ExpressionWestern Blot
ERα (ESR1) mRNA High ExpressionSignificantly DecreasedRT-qPCR
Progesterone Receptor (PR) High ExpressionLow to Undetectable ExpressionWestern Blot, RT-qPCR
p-AKT Low Basal LevelsOften IncreasedWestern Blot
p-MAPK (ERK1/2) Low Basal LevelsOften IncreasedWestern Blot
Cyclin D1 Estrogen-dependentOften Estrogen-independentWestern Blot, RT-qPCR
CDK6 Normal ExpressionCan be UpregulatedWestern Blot, RT-qPCR

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Breast Cancer Cell Lines

This protocol describes the generation of fulvestrant-resistant cell lines by continuous, long-term exposure to the drug.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Fulvestrant (ICI 182,780)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Culture: Culture the parental ER+ breast cancer cells in their recommended complete growth medium.

  • Initial Drug Exposure: Begin by treating the cells with a low concentration of fulvestrant, typically around the IC50 value of the parental cells (e.g., 1 nM for MCF-7). A vehicle control (DMSO) culture should be maintained in parallel.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the initial fulvestrant concentration, gradually increase the drug concentration.[5][6] This is typically done in a stepwise manner (e.g., 1 nM -> 5 nM -> 10 nM -> 50 nM -> 100 nM). The duration at each concentration can range from several weeks to months, depending on the cell line's adaptation rate.[5]

  • Maintenance of Resistant Cells: Once the cells are able to proliferate robustly in the presence of a high concentration of fulvestrant (e.g., 100 nM), they are considered resistant.[5] These resistant cell lines should be continuously maintained in a medium containing this high concentration of fulvestrant to preserve the resistant phenotype.[5]

  • Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various passages to ensure reproducibility.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the IC50 of fulvestrant.

Materials:

  • Parental and this compound-resistant breast cancer cells

  • 96-well plates

  • Complete growth medium

  • Fulvestrant

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of complete growth medium per well.[7][8] Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of fulvestrant in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period, typically 72 hours.

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7][8][9]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for ERα Expression

Western blotting is used to detect changes in protein expression levels, in this case, the downregulation of ERα in resistant cells.

Materials:

  • Parental and this compound-resistant cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for ESR1 Gene Expression

RT-qPCR is used to measure the relative mRNA expression levels of the ESR1 gene, which encodes for ERα.

Materials:

  • Parental and this compound-resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ESR1 and a housekeeping gene (e.g., ACTB or GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for ESR1 and the housekeeping gene.

  • Data Acquisition: Run the reaction in an RT-qPCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in ESR1 gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization start Parental ER+ Cell Line (e.g., MCF-7, T47D) culture Culture in complete medium start->culture treat_low Treat with low dose Fulvestrant (approx. IC50) culture->treat_low adapt Allow cells to adapt and proliferate treat_low->adapt increase_dose Gradually increase Fulvestrant concentration adapt->increase_dose Weeks to Months increase_dose->adapt maintain Maintain at high Fulvestrant concentration (e.g., 100 nM) increase_dose->maintain Once stable at high dose resistant_line Established this compound-Resistant Cell Line maintain->resistant_line mtt MTT Assay (Determine IC50) resistant_line->mtt wb Western Blot (ERα protein levels) resistant_line->wb qpcr RT-qPCR (ESR1 gene expression) resistant_line->qpcr

Caption: Experimental workflow for generating and characterizing this compound-resistant breast cancer cell lines.

Signaling_Pathways cluster_sensitive Parental (Sensitive) Cell cluster_resistant This compound-Resistant Cell estrogen Estrogen er ERα estrogen->er ere Estrogen Response Element (ERE) er->ere transcription Gene Transcription (e.g., PR, Cyclin D1) ere->transcription proliferation Cell Proliferation transcription->proliferation fulvestrant_sens Fulvestrant fulvestrant_sens->er Binds and Degrades gf Growth Factors (e.g., EGF, IGF) rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K/AKT Pathway rtk->pi3k mapk MAPK/ERK Pathway rtk->mapk proliferation_res Cell Proliferation pi3k->proliferation_res mapk->proliferation_res er_down ERα (downregulated/lost) fulvestrant_res Fulvestrant fulvestrant_res->er_down Ineffective

Caption: Signaling pathways in parental versus this compound-resistant breast cancer cells.

References

Troubleshooting & Optimization

ErSO solubility in DMSO versus ethanol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ErSO in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to this compound solubility in DMSO and ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Both Dimethyl Sulfoxide (DMSO) and Ethanol are effective solvents for this compound. DMSO is generally preferred for preparing high-concentration stock solutions due to its high solvating power for a wide range of organic compounds.

Q2: What are the maximum soluble concentrations of this compound in DMSO and ethanol?

A2: The solubility of this compound in both DMSO and ethanol is 91 mg/mL, which corresponds to a molar concentration of 200.73 mM. It is advisable to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of compounds.

Q3: What is the mechanism of action of this compound?

A3: this compound induces selective necrosis in Estrogen Receptor alpha (ERα)-positive cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR). This is initiated by this compound binding to ERα, which triggers a signaling cascade involving Src kinase and Phospholipase C gamma (PLCγ). This leads to an increase in intracellular calcium, causing irremediable ER stress and subsequent cell death.

Solubility Data

For ease of comparison, the quantitative solubility data for this compound in DMSO and ethanol are summarized below.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Water Solubility
DMSO 453.3391200.73Insoluble
Ethanol 453.3391200.73Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 453.33 g/mol

    • To prepare 1 mL of a 10 mM stock solution (0.010 mol/L), the required mass is:

      • Mass (g) = 0.010 mol/L * 0.001 L * 453.33 g/mol = 0.0045333 g = 4.53 mg

  • Weighing this compound:

    • Carefully weigh out 4.53 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it can lead to loss of compound.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. A datasheet from a supplier suggests that in solvent, this compound is stable for 1 month at -20°C and 1 year at -80°C.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol outlines the preparation of a 10 mM this compound stock solution in ethanol.

Materials:

  • This compound powder

  • 200 proof (100%) Ethanol, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • As in the DMSO protocol, 4.53 mg of this compound is required for 1 mL of a 10 mM solution.

  • Weighing this compound:

    • Weigh 4.53 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving this compound:

    • Add 1 mL of 100% ethanol to the tube.

    • Vortex thoroughly for 2-3 minutes. Sonication for a few minutes may be necessary to fully dissolve the compound.

  • Sterilization and Storage:

    • The ethanol stock solution should be sterile if prepared with sterile ethanol and aseptic techniques.

    • Aliquot into sterile tubes for single use.

    • Store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates out of solution upon dilution in aqueous cell culture medium. 1. Low aqueous solubility: this compound is insoluble in water. Direct dilution of a highly concentrated stock into the medium can cause it to crash out. 2. High final solvent concentration: The final concentration of DMSO or ethanol in the culture medium may be too high, affecting cell health and compound solubility. 3. Interaction with media components: Salts or proteins in the culture medium can sometimes cause precipitation of the compound.1. Use a serial dilution method: First, dilute the concentrated stock solution in a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to the final volume of the complete medium. 2. Maintain a low final solvent concentration: The final concentration of DMSO or ethanol in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to minimize toxicity and solubility issues. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. 3. Prepare fresh dilutions: Prepare working dilutions of this compound in culture medium immediately before use.
Inconsistent experimental results. 1. Inaccurate stock concentration: This could be due to weighing errors or incomplete dissolution. 2. Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. 3. Solvent effects: The concentration of DMSO or ethanol may be affecting the cells, leading to variability in the results.1. Ensure complete dissolution: Visually inspect the stock solution to ensure there are no undissolved particles. 2. Aliquot stock solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles. 3. Consistent solvent concentration: Ensure that the final concentration of the solvent is the same across all experimental and control wells.
Cells show signs of toxicity in the vehicle control group. 1. High solvent concentration: The concentration of DMSO or ethanol is too high for the specific cell line being used. 2. Solvent quality: The DMSO or ethanol may not be of cell culture grade.1. Determine the optimal solvent concentration: Perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect the viability or function of your cells. 2. Use high-purity, sterile solvents: Always use solvents that are specified for cell culture applications.

Signaling Pathway and Workflow Diagrams

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound ERa ERα This compound->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cytosol Increased Cytosolic Ca²⁺ UPR a-UPR Activation (IRE1, PERK, ATF6) Ca_cytosol->UPR Hyperactivates IP3R->Ca_cytosol Ca²⁺ Efflux Ca_ER Ca²⁺ Store Ca_ER->IP3R CellDeath Necrotic Cell Death UPR->CellDeath Leads to

Caption: this compound-induced ERα-dependent a-UPR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock Solution (DMSO or Ethanol) store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Working Dilutions in Cell Culture Medium store_stock->prep_working treat_cells Treat Cells with this compound (and Vehicle Control) prep_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform In Vitro Assay (e.g., Viability, Apoptosis) incubate->assay analyze_data Analyze and Interpret Results assay->analyze_data

Caption: General experimental workflow for in vitro assays using this compound.

Stability of ErSO in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ErSO. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that has demonstrated significant anti-cancer effects in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It functions by binding to the estrogen receptor-alpha (ERα) and inducing hyperactivation of a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[2] This overstimulation of the a-UPR is selectively toxic to ERα-positive cancer cells, leading to their rapid death, while largely sparing healthy cells.[2]

Q2: How should I store my stock solution of this compound?

For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be aliquoted and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When preparing for an experiment, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.

Q3: this compound is described as a lipophilic molecule. How might this affect my experiments?

This compound's lipophilicity, or its tendency to dissolve in fats and lipids, is a key characteristic.[2] While this property aids in its ability to cross cell membranes, it can also lead to certain experimental challenges:

  • Non-specific binding: Lipophilic compounds can adhere to plastic surfaces, such as pipette tips and cell culture plates, which may reduce the effective concentration in your experiment. Using low-retention plastics can help mitigate this issue.

  • Solubility issues: While soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. Ensure thorough mixing and visually inspect for any precipitation before adding to your cells.

  • Potential for off-target effects: High lipophilicity can sometimes be associated with a narrower therapeutic window or off-target effects.[2] It is crucial to include appropriate controls in your experiments, such as ERα-negative cell lines, to confirm that the observed effects are ERα-dependent.[1]

Q4: For how long is this compound stable in my cell culture medium at 37°C?

The precise stability of this compound in various cell culture media over extended periods has not been extensively published. The stability of any small molecule in media can be influenced by several factors including the composition of the media (e.g., presence of serum, pH), temperature, and exposure to light.[4][5] For time-course experiments exceeding 24-48 hours, it is recommended to replenish the media with freshly diluted this compound to ensure a consistent concentration. For a general guideline on assessing stability, please refer to the experimental protocol section below.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Variability in final this compound concentration: Adsorption to plastics or precipitation upon dilution. 3. Inconsistent cell health or passage number: Cells may respond differently at various passages.1. Aliquot stock solutions and use a fresh aliquot for each experiment. 2. Use low-retention plasticware. Prepare working dilutions immediately before use and mix thoroughly. 3. Maintain a consistent cell passage number for all related experiments and regularly check cell health.
This compound shows toxicity in ERα-negative control cells 1. Excessively high concentration of this compound: Off-target toxicity due to high lipophilicity. 2. DMSO concentration is too high: The vehicle for the drug may be causing toxicity.1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window between ERα-positive and ERα-negative cells. 2. Ensure the final DMSO concentration in the cell culture medium is consistent across all conditions and is below the toxic threshold for your cell lines (typically <0.5%).
Loss of this compound activity over a long-term experiment (>48 hours) 1. Degradation of this compound in media: The compound may not be stable at 37°C for extended periods. 2. Metabolism by cells: Cells may metabolize this compound over time, reducing its effective concentration.1. Replenish the cell culture media with freshly diluted this compound every 24-48 hours. 2. Consider the metabolic activity of your cell line when designing long-term experiments.

Data Presentation: Stability of a Representative Lipophilic Small Molecule

Disclaimer: The following data is for Tamoxifen and is intended for illustrative purposes only. The stability of this compound may differ.

Compound Matrix Condition Time Point % Remaining (approx.) Reference
TamoxifenHuman SerumChronic Dosing7 days50% (Half-life)[6]
TamoxifenHuman SerumSingle Dose4 days50% (Half-life)[7]

Note: The half-life of a compound is the time it takes for its concentration to reduce by half. The in vivo half-life can be influenced by metabolism and clearance, and may differ from in vitro stability in cell culture media.

Experimental Protocols

Protocol 1: General Assessment of Small Molecule Stability in Cell Culture Media

This protocol provides a general method to assess the stability of a small molecule like this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the highest concentration to be used in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-media solution. This will serve as your T=0 reference.

  • Incubation: Place the remaining this compound-media solution in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots from the incubator.

  • Sample Storage: Store all collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw all samples, including the T=0 sample.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • The mobile phase and detection wavelength should be optimized for this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining against time to visualize the stability profile.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_this compound Prepare this compound in Media t0_sample Collect T=0 Sample prep_this compound->t0_sample Immediate incubate Incubate at 37°C, 5% CO2 prep_this compound->incubate store Store all samples at -80°C t0_sample->store time_samples Collect Samples at Time Points (2, 4, 8, 24h) incubate->time_samples time_samples->store hplc Analyze by HPLC store->hplc data_analysis Calculate % Remaining vs. T=0 hplc->data_analysis

Experimental workflow for assessing this compound stability.

Mandatory Visualization: Signaling Pathway

This compound-Induced Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound binds to ERα, leading to the hyperactivation of the a-UPR. This process begins with the activation of Phospholipase C gamma (PLCγ), which cleaves PIP2 into IP3 and DAG. IP3 then binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER) membrane, causing a massive and sustained release of calcium (Ca2+) from the ER into the cytosol. This calcium efflux triggers the three main branches of the UPR: PERK, IRE1α, and ATF6, leading to an unresolved stress state and ultimately, cancer cell death.

G cluster_UPR Unfolded Protein Response (UPR) Activation This compound This compound ER_alpha ERα This compound->ER_alpha binds to PLCg PLCγ ER_alpha->PLCg activates IP3 IP3 PLCg->IP3 cleaves PIP2 to PIP2 PIP2 IP3R IP3R (on ER membrane) IP3->IP3R binds to Ca_release Massive & Sustained Ca2+ Release IP3R->Ca_release triggers PERK PERK Ca_release->PERK activates IRE1a IRE1α Ca_release->IRE1a activates ATF6 ATF6 Ca_release->ATF6 activates Cell_Death Cancer Cell Death PERK->Cell_Death IRE1a->Cell_Death ATF6->Cell_Death

This compound Signaling Pathway.

References

Potential off-target effects of ErSO in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions regarding the potential off-target effects of ErSO in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound's primary on-target effect is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in an Estrogen Receptor alpha (ERα)-dependent manner.[1][2][3] This strong and sustained activation of what is typically a tumor-protective pathway leads to selective necrotic cell death in ERα-positive cancer cells.[1] The UPR is a cellular stress response pathway that deals with unfolded or misfolded proteins in the endoplasmic reticulum.[4][5][6] While initially aimed at restoring cell function, prolonged and excessive activation can trigger cell death.[4][7]

Q2: How selective is this compound for ERα-positive cancer cells?

This compound has demonstrated high selectivity for ERα-positive cells in preclinical studies. In vitro, it is highly potent against ERα-positive cell lines while being significantly less active against ERα-negative cells.[1] This selectivity is highlighted by a substantial difference in the half-maximal inhibitory concentration (IC50) between the two cell types.[1][8] Furthermore, introducing ERα into previously ERα-negative breast cancer cells renders them sensitive to this compound, supporting the view that ERα is central to its action.[1][8]

Q3: What are the known or potential off-target effects of this compound?

While generally well-tolerated in animal models, some potential off-target effects have been noted:[1]

  • Activity in some ERα-negative cells: this compound has shown some antiproliferative activity against a small number of breast cancer cell lines traditionally considered ERα-negative.[1]

  • Time-dependent effects: In long-term cell culture studies (120 hours), the antiproliferative activity of this compound against the ERα-negative MDA-MB-231 cell line increased, suggesting that caution should be exercised in long-term studies.[1]

  • Uterine Effects: A crucial concern for compounds targeting the estrogen receptor is the potential for estrogenic effects on the uterus. However, studies have shown that this compound treatment did not affect uterine weight in mice, indicating a lack of this specific off-target effect.[1]

It's important to note that newer derivatives of this compound, such as this compound-DFP and this compound-TFPy, have been developed to have even greater selectivity and better pharmacological properties.[8][9][10]

Q4: Has this compound shown toxicity in animal models?

Preclinical studies have indicated that this compound is well-tolerated in mice, rats, and dogs at doses exceeding those required for therapeutic efficacy.[1] Importantly, there was no significant ablation of normal murine tissues that express ERα, suggesting that the presence of the receptor alone in healthy tissue is not sufficient to trigger cell death by this compound.[1]

Troubleshooting Guide

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Unexpected Cytotoxicity in ERα-Negative Control Cells

If you observe unexpected cell death or growth inhibition in your ERα-negative control cell line, consider the following troubleshooting steps.

G cluster_0 Troubleshooting: Unexpected ERα-Negative Cell Cytotoxicity Start Unexpected cytotoxicity in ERα-negative cells Check_ERa 1. Confirm ERα Status (Western Blot / qRT-PCR) Start->Check_ERa Check_Time 2. Evaluate Exposure Time (Time-course experiment) Check_ERa->Check_Time If ERα is truly negative Check_Conc 3. Assess Concentration (Dose-response curve) Check_Time->Check_Conc Consider_OffTarget Potential Off-Target Effect (See Table 1) Check_Conc->Consider_OffTarget End Refine Experimental Parameters Consider_OffTarget->End

Workflow for troubleshooting unexpected cytotoxicity.
  • Confirm ERα Status: Verify the ERα expression status of your cell line using methods like Western Blot or qRT-PCR. Cell line identity drift can occur over time.

  • Evaluate Exposure Time: this compound's off-target effects on some ERα-negative cells appear to be time-dependent.[1] Perform a time-course experiment (e.g., 24, 48, 72, 120 hours) to see if the cytotoxicity is more pronounced with longer incubation.

  • Assess Concentration: Run a full dose-response curve. The therapeutic window between ERα-positive and ERα-negative cells is large but not infinite.[8] High concentrations of any compound are more likely to induce off-target effects.

  • Consider Alternative Cell Lines: If the issue persists, consider using a different, well-characterized ERα-negative cell line for your negative controls.

Issue 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models

If you observe variable or lower-than-expected tumor regression in your animal models, review the following.

  • Route of Administration and Formulation: this compound has been administered both orally (p.o.) and via intraperitoneal (i.p.) injection.[1] Ensure your formulation and route of administration are consistent with published, effective protocols.

  • Dosing and Schedule: Confirm that the dose and frequency of administration are appropriate for the tumor model being used. Efficacy has been demonstrated with once-daily oral administration (40 mg/kg for 21 days) in an MCF-7 xenograft model.[1]

  • Tumor Model Confirmation: Verify the ERα expression of the tumors in your xenograft model. Tumor heterogeneity can lead to variable responses.

  • Bioavailability: While this compound has been shown to achieve biologically relevant concentrations in mice, factors such as animal strain, diet, and health status can influence pharmacokinetics.[1]

Data Summary Tables

Table 1: In Vitro Selectivity of this compound

This table summarizes the differential activity of this compound against ERα-positive and ERα-negative breast cancer cell lines.

Cell TypeAverage IC50 (Cell Death)Selectivity Fold-Difference (24h)Reference
ERα-Positive ~34 nM>350-fold[1][8]
ERα-Negative ~12.4 µMN/A[1]
MDA-MB-231 (ERα-) @ 24h 23 µMN/A[1]
MDA-MB-231 (ERα-) @ 120h 2 µMN/A[1]

Table 2: In Vivo Tolerability and Dosing Summary

This table provides an overview of the dosing and tolerability of this compound in various preclinical models.

Animal ModelAdministration RouteDoseDurationKey Tolerability FindingsReference
Mouse Oral (p.o.)40 mg/kg21 daysWell-tolerated; No effect on uterine weight.[1]
Mouse Intraperitoneal (i.p.)40 mg/kg14 daysWell-tolerated; Effective against metastatic burden.[2]
Rat N/AN/AN/AWell-tolerated at doses above therapeutic levels.[1]
Dog N/AN/AN/ATolerated at extremely high doses.[1]

Signaling Pathway Visualization

The following diagram illustrates the intended on-target pathway of this compound versus a potential, non-specific off-target pathway.

G cluster_0 On-Target Pathway (ERα-Positive Cell) cluster_1 Potential Off-Target Pathway (ERα-Negative Cell) ErSO_on This compound ERa ERα ErSO_on->ERa Binds to aUPR_on Hyperactivated a-UPR ERa->aUPR_on Activates Necrosis Selective Necrosis aUPR_on->Necrosis Leads to ErSO_off This compound (High Conc. / Long Exposure) Unknown_Target Unknown Off-Target(s) ErSO_off->Unknown_Target Stress General Cellular Stress Unknown_Target->Stress Growth_Inhibition Antiproliferative Effect Stress->Growth_Inhibition

On-target vs. potential off-target mechanisms of this compound.

Experimental Protocols

Protocol: Assessment of Uterine Wet Weight in Mice

This protocol is designed to assess the potential estrogenic off-target effects of this compound by measuring changes in uterine weight, a sensitive biomarker for estrogen receptor agonism.

Objective: To determine if this compound treatment induces uterine swelling (an estrogenic effect) in female mice.

Materials:

  • This compound compound and appropriate vehicle

  • Ovariectomized female mice (e.g., C57BL/6), acclimated for at least one week post-surgery. Ovariectomy removes the primary source of endogenous estrogens.

  • Positive control: 17β-estradiol

  • Vehicle control

  • Analytical balance (sensitive to 0.1 mg)

  • Dissection tools

  • Calipers

  • 70% Ethanol

Methodology:

  • Animal Dosing:

    • Randomly assign ovariectomized mice to treatment groups (e.g., n=5-8 per group):

      • Group 1: Vehicle Control (p.o. or i.p.)

      • Group 2: Positive Control (e.g., Estradiol)

      • Group 3: this compound (e.g., 40 mg/kg, p.o.)

    • Administer treatment daily for a specified period (e.g., 3-7 days).

  • Necropsy and Tissue Collection:

    • On the final day of the study, 24 hours after the last dose, record the final body weight of each mouse.

    • Euthanize mice using an approved method.

    • Immediately perform a necropsy. Carefully dissect the entire uterus, including the uterine horns and cervix.

    • Trim away any adhering fat and connective tissue.

  • Uterine Weight Measurement:

    • Gently blot the uterus on filter paper to remove excess fluid.

    • Immediately weigh the entire uterus on an analytical balance. This is the "wet weight".

    • Record the uterine wet weight in milligrams.

  • Data Analysis:

    • Normalize the uterine wet weight to the final body weight for each animal (Uterine Weight in mg / Body Weight in g).

    • Compare the normalized uterine weights between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).

    • A significant increase in uterine weight in the this compound group compared to the vehicle control group would indicate a potential estrogenic off-target effect. Published data shows this compound does not have this effect.[1]

References

Troubleshooting inconsistent results in ErSO experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with ErSO.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor alpha-positive (ERα+) cells.[1] This hyperactivation of the a-UPR leads to rapid and selective necrosis of ERα+ breast cancer cells, while leaving normal cells largely unaffected.[2]

Q2: Is this compound effective against endocrine-resistant breast cancers?

Yes, this compound has demonstrated efficacy against breast cancer cell lines that have mutations in ERα (such as Y537S and D538G), which are common mechanisms of resistance to endocrine therapies.

Q3: What is the recommended solvent and storage condition for this compound?

This compound should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to one year or at -20°C for up to one month.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Q4: What are typical effective concentrations of this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and experimental duration. However, for many ERα+ breast cancer cell lines, IC50 values are in the nanomolar range. For example, the IC50 in MCF-7 cells is approximately 20.3 nM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Inconsistent Results

Problem 1: Little to no cytotoxic effect observed in ERα+ cells.
Possible Cause Suggestion
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[3]
Sub-optimal Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at the appropriate confluence before treatment. Poor cell health can lead to unreliable results.
Incorrect Cell Line Verify the ERα status of your cell line. This compound's primary mechanism is dependent on ERα expression.[2]
Low ERα Expression Cell lines with very low ERα expression may be less sensitive to this compound. Consider using a cell line with higher ERα expression as a positive control.
Incorrect Concentration Perform a dose-response curve to determine the optimal this compound concentration for your cell line.
Problem 2: Significant cell death observed in ERα-negative control cells.
Possible Cause Suggestion
Off-Target Effects at High Concentrations High concentrations of this compound may lead to off-target toxicity. Ensure you are using a concentration that is selective for ERα+ cells. A dose-response experiment comparing ERα+ and ERα- cells is crucial.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells. It is advisable to include a vehicle-only control.
Contamination Check for microbial contamination in your cell cultures, as this can cause non-specific cell death.
Problem 3: High variability between replicate wells or experiments.
Possible Cause Suggestion
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. Inconsistent cell numbers will lead to variable results.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a plate, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.
Inconsistent Drug Addition Ensure thorough mixing of this compound in the media before adding it to the cells and be consistent with the timing and technique of drug addition.
Variations in Incubation Time Adhere to a strict and consistent incubation time for all experiments.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM)
MCF-7 Positive~20
T47D PositiveVaries (Potent)
MDA-MB-231 NegativeInactive

Note: IC50 values can vary between studies and laboratories due to differences in experimental conditions. It is recommended to determine the IC50 in your own laboratory setting.

Experimental Protocols

Protocol 1: this compound Preparation and Cell Viability Assay
  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in fresh, anhydrous DMSO to make a stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C.

  • Cell Seeding:

    • Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (e.g., using AlamarBlue):

    • After the incubation period, aspirate the media containing this compound.

    • Add fresh media containing a viability reagent like AlamarBlue to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate cell viability relative to the vehicle-only control.

Protocol 2: Western Blot for a-UPR Activation
  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate time to induce a-UPR (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against a-UPR markers (e.g., IRE1α, p-PERK, ATF6) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

ErSO_Signaling_Pathway This compound This compound ERa ERα This compound->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Activates Necrosis Selective Cell Necrosis aUPR->Necrosis Leads to

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and selective necrosis in ERα+ cancer cells.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagents Verify this compound Integrity (Fresh Aliquot, Proper Storage) Start->Check_Reagents Check_Cells Assess Cell Health & ERα Status (Mycoplasma Test, Western Blot for ERα) Start->Check_Cells Check_Protocol Review Experimental Protocol (Seeding Density, Incubation Time, Controls) Start->Check_Protocol Problem_Identified Problem Identified & Corrected Check_Reagents->Problem_Identified Check_Cells->Problem_Identified Check_Protocol->Problem_Identified No_Effect Issue: No Effect in ERα+ Cells Check_Protocol->No_Effect Toxicity_ER_neg Issue: Toxicity in ERα- Cells Check_Protocol->Toxicity_ER_neg Consistent_Results Consistent Results Problem_Identified->Consistent_Results Dose_Response Action: Perform Dose-Response Curve No_Effect->Dose_Response Vehicle_Control Action: Check Vehicle Control Toxicity Toxicity_ER_neg->Vehicle_Control Dose_Response->Problem_Identified Vehicle_Control->Problem_Identified

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells 1. Prepare Healthy ERα+ & ERα- Cells Seed_Cells 3. Seed Cells in 96-well Plate Prep_Cells->Seed_Cells Prep_this compound 2. Prepare Fresh this compound Dilutions Treat_Cells 4. Treat Cells with this compound & Controls Prep_this compound->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Viability_Assay 6. Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis 7. Analyze Data & Calculate IC50 Viability_Assay->Data_Analysis

References

Technical Support Center: Optimizing ErSO Treatment for In Vivo Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ErSO and its derivatives for in vivo tumor regression studies.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha (ERα)-positive cancer cells.[1][2] This hyperactivation of what is typically a protective pathway becomes cytotoxic, leading to rapid and selective necrosis of the cancer cells.[1][3]

Q2: Which tumor models are most suitable for this compound treatment?

This compound has demonstrated significant efficacy in preclinical mouse models of ERα-positive breast cancer.[1][2] This includes xenografts of human breast cancer cell lines and patient-derived breast tumors.[1] It has also been shown to be effective against metastatic tumors in the lung, bone, liver, and brain.[1][3]

Q3: What is the difference between this compound and this compound-TFPy?

This compound-TFPy is a next-generation derivative of this compound.[4][5] It is reported to have enhanced anticancer potency and selectivity.[5][6] A key advantage of this compound-TFPy is its ability to induce significant tumor regression, and in some cases complete eradication, with a single intravenous dose, whereas this compound typically requires multiple doses.[4][5][6] this compound-TFPy is also noted to be safer and more selective.[4]

Q4: What kind of tumor response should I expect, and how quickly?

This compound induces a rapid and dramatic tumor response. Many breast cancers in mouse models have been observed to shrink by more than 99% within just three days of treatment.[2] For this compound, treatment for 14-21 days has been shown to induce tumor regression without recurrence.[1] With this compound-TFPy, a single dose can lead to the complete regression of large tumors.[5][6][7] The effect is primarily cytotoxic (cell-killing) rather than cytostatic (inhibiting proliferation).[6]

Troubleshooting Guide

Issue 1: Suboptimal Tumor Regression

  • Possible Cause 1: Incorrect Tumor Model.

    • Solution: Confirm that your tumor model is ERα-positive. This compound's efficacy is dependent on the presence of ERα.[1] It does not inhibit the growth of non-ERα expressing tumors.

  • Possible Cause 2: Inadequate Dosing or Treatment Duration.

    • Solution: For this compound, ensure a treatment duration of at least 14-21 days with either oral or intraperitoneal administration.[1] Refer to the experimental protocols for recommended dosing regimens. For this compound-TFPy, a single high intravenous dose has been shown to be effective.[5][6]

  • Possible Cause 3: Compound Stability or Formulation.

    • Solution: Ensure the proper storage and handling of the this compound compound. Prepare fresh formulations for administration as specified in the protocol.

Issue 2: Tumor Recurrence After Treatment Cessation

  • Possible Cause: Residual Disease.

    • Solution: While this compound can induce complete regression, some tumors may recur. Importantly, recurring tumors have been shown to remain sensitive to retreatment with this compound.[1][2] Consider a second cycle of treatment upon tumor regrowth.

Issue 3: Concerns About Off-Target Toxicity

  • Possible Cause: Non-specific Effects.

    • Solution: this compound has been shown to be well-tolerated in mice, rats, and dogs at therapeutic doses, with little to no effect on normal ERα-expressing tissues.[1] this compound-TFPy is reported to be even safer and more selective.[4] If unexpected toxicity is observed, verify the purity of the compound and the accuracy of the dose preparation.

Quantitative Data Summary

Table 1: this compound Efficacy in Orthotopic Xenograft Mouse Models

Tumor ModelTreatment RegimenOutcomeReference
MCF-710 or 40 mg/kg p.o. dailyTumor regression[1]
TYS-lucDaily treatment (dose not specified)No recurrence for 6 months post-treatment[1]
VariousOral or intraperitoneal for 14-21 daysTumor regression without recurrence[1]
VariousOnce a week (oral or i.v.)38 of 39 tumors regressed by >95%; 18 of 39 regressed to undetectable levels[3]

Table 2: this compound-TFPy Single-Dose Efficacy in Murine Tumor Models

Tumor ModelTreatment RegimenOutcomeReference
MCF-7Single dose (IV)Complete or near-complete tumor regression[5][7]
Large Tumors (500-1500 mm³)Single dose (IV)Massive regression of large tumors[5][6]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study with this compound

  • Animal Model: Use ovariectomized female immunodeficient mice (e.g., Nu/J or NSG).

  • Tumor Implantation: Orthotopically implant ERα-positive human breast cancer cells (e.g., MCF-7, T47D) into the mammary fat pad. For estrogen-dependent tumors like MCF-7, supplement with a 17β-estradiol pellet.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., ~400 mm³). Randomize mice into treatment and vehicle control groups.

  • This compound Administration:

    • Oral (p.o.): Prepare this compound in a suitable vehicle. Administer daily via oral gavage at a dose of 10-40 mg/kg.

    • Intraperitoneal (i.p.): Prepare this compound in a suitable vehicle. Administer daily.

    • Intravenous (i.v.): For weekly dosing, prepare this compound in a suitable vehicle for intravenous injection.

  • Treatment Duration: Treat for a minimum of 14-21 days.

  • Tumor Measurement: Monitor tumor volume regularly using calipers or bioluminescent imaging for luciferase-expressing cell lines.

  • Endpoint: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, western blotting).

Protocol 2: Single-Dose Efficacy Study with this compound-TFPy

  • Animal Model and Tumor Implantation: Follow steps 1-3 from Protocol 1. Allow tumors to grow to a significant size (e.g., 500-1500 mm³) to assess efficacy on large tumors.

  • This compound-TFPy Administration:

    • Intravenous (i.v.): Prepare this compound-TFPy in a suitable vehicle for intravenous injection. Administer a single dose.

  • Tumor Measurement: Monitor tumor regression over several weeks.

  • Endpoint: Follow step 7 from Protocol 1.

Visualizations

ErSO_Mechanism_of_Action This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Hyperactivates Necrosis Selective Tumor Cell Necrosis aUPR->Necrosis Induces

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and subsequent selective necrosis of cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Immunodeficient Mouse Model Tumor_Implantation Orthotopic Implantation of ERα+ Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization ErSO_Admin Administer this compound/ErSO-TFPy (p.o., i.p., or i.v.) Randomization->ErSO_Admin Vehicle_Admin Administer Vehicle Control Randomization->Vehicle_Admin Tumor_Measurement Measure Tumor Volume (Calipers/Imaging) ErSO_Admin->Tumor_Measurement Vehicle_Admin->Tumor_Measurement Endpoint Euthanize and Collect Tissues Tumor_Measurement->Endpoint Data_Analysis Analyze Tumor Regression and Biomarkers Endpoint->Data_Analysis Troubleshooting_Logic Start Suboptimal Tumor Regression Observed Check_Model Is the tumor model ERα-positive? Start->Check_Model Check_Dose Is the dosing and duration adequate? Check_Model->Check_Dose Yes Solution_Model Use an ERα-positive model. Check_Model->Solution_Model No Check_Compound Is the compound formulation correct? Check_Dose->Check_Compound Yes Solution_Dose Adjust dose/duration per protocol. Check_Dose->Solution_Dose No Solution_Compound Prepare fresh compound formulation. Check_Compound->Solution_Compound No End Optimal Regression Check_Compound->End Yes Solution_Model->Start Solution_Dose->Start Solution_Compound->Start

References

ErSO In Vivo Toxicity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity associated with ErSO in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor alpha-positive (ERα+) cells.[1][2][3] It binds to ERα, leading to its hyperactivation. This, in turn, triggers a cascade of events including the activation of Phospholipase C γ (PLCγ), production of inositol triphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum.[4] This sustained and overwhelming activation of the a-UPR leads to rapid and selective necrotic cell death in ERα+ cancer cells.[2][5]

Q2: What are the known toxicities of this compound in animal studies?

The original this compound molecule has shown dose-limiting toxicities, particularly when administered intravenously.[6] There is also evidence of species-specific sensitivity, with rats showing a lower maximum tolerated dose (MTD) compared to mice.[6] The development of this compound derivatives, such as this compound-DFP and this compound-TFPy, was prompted by the desire to improve the therapeutic window and reduce off-target effects.[6]

Q3: Are there less toxic alternatives to the original this compound molecule?

Yes, next-generation derivatives such as this compound-DFP and this compound-TFPy have been developed and show a significantly improved safety profile. This compound-TFPy, in particular, is well-tolerated in rodents at high intravenous doses, with a maximum tolerated dose (MTD) in mice of 150 mg/kg, a substantial increase from the original this compound.[6] These derivatives maintain or even enhance the potent anti-tumor efficacy while exhibiting greater selectivity for ERα+ cancer cells.[6]

Q4: What are the typical clinical signs of toxicity to monitor for in mice during this compound administration?

Researchers should closely monitor animals for general signs of toxicity, which can include:

  • Weight Loss: Significant and progressive weight loss is a common indicator of systemic toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can signal adverse effects.

  • Gastrointestinal Issues: Diarrhea or changes in stool consistency.

  • Dehydration: Signs can include sunken eyes and skin tenting.

  • Labored Breathing: Changes in respiratory rate or effort.

  • Neurological Signs: Tremors, seizures, or ataxia.

It is crucial to establish humane endpoints in your animal study protocol and to euthanize animals that reach these endpoints to minimize suffering.

Q5: Can this compound-induced tumor necrosis cause systemic toxicity?

Rapid and extensive tumor necrosis, while a desired therapeutic outcome, can sometimes lead to systemic inflammation and toxicity. The release of intracellular contents from necrotic cells can trigger an inflammatory response.[7] Researchers should monitor for signs of systemic inflammation, which may overlap with general toxicity signs. In some cases of severe tumor necrosis-induced toxicity, the use of anti-inflammatory agents might be considered, though this should be carefully evaluated so as not to interfere with the therapeutic mechanism.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15-20%) and signs of distress in animals. Systemic toxicity due to high dose of this compound.- Immediately reduce the dose of this compound for subsequent administrations.- Provide supportive care, such as supplemental nutrition and hydration (e.g., DietGel® Boost).[8]- Euthanize animals that reach pre-defined humane endpoints.- Consider switching to a less toxic derivative like this compound-TFPy.
Toxicity observed with intravenous (IV) but not oral (PO) administration. The original this compound has a lower MTD when administered intravenously.[6]- If the experimental design allows, switch to oral administration.- If IV administration is necessary, perform a dose-titration study to find the MTD for your specific animal model.- Consider using a formulation designed to reduce toxicity, such as optimizing the vehicle.
Inconsistent anti-tumor efficacy and variable toxicity between studies. - Formulation Issues: Poor solubility or stability of this compound in the vehicle.- Animal Strain/Species Differences: Different strains or species can have varying metabolic responses.- Ensure a consistent and optimized formulation protocol. For this compound-TFPy, a commonly used vehicle is 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.- Use the same animal strain and supplier for all related experiments to minimize biological variability.
Rapid tumor regression followed by signs of systemic inflammation. Release of pro-inflammatory molecules from necrotic tumor cells.- Monitor animals closely for clinical signs of inflammation.- Consider collecting blood samples to measure inflammatory markers.- In consultation with a veterinarian, supportive care to manage inflammation may be initiated.

Quantitative Data Summary

CompoundAnimal ModelAdministration RouteMaximum Tolerated Dose (MTD)Efficacy
This compound MiceOral (p.o.)>150 mg/kg[5]>90% tumor reduction at 10 or 40 mg/kg for 21 days.[1]
This compound MiceIntravenous (i.v.)20 mg/kg[6]-
This compound RatsOral (p.o.)17.5 mg/kg[6]Well-tolerated at doses above therapeutic levels.[5]
This compound RatsIntravenous (i.v.)10-20 mg/kg[6]-
This compound-TFPy MiceIntravenous (i.v.)150 mg/kgComplete tumor regression with a single dose.
This compound-TFPy RatsIntravenous (i.v.)>50 mg/kgWell-tolerated.
This compound-TFPy DogsIntravenous (i.v.)>5 mg/kgWell-tolerated.

Experimental Protocols

Protocol: Dose Escalation Study for MTD Determination in Mice
  • Animal Model: Use a relevant mouse strain for your cancer model (e.g., CD-1 mice for initial toxicity, or the specific xenograft host strain).

  • Group Size: A minimum of 3-5 mice per dose group.

  • Starting Dose: Begin with a low, non-toxic dose, which can be estimated from in vitro cytotoxicity data (e.g., 1/10th of the dose showing efficacy in initial studies).

  • Dose Escalation: Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) or using a modified Fibonacci sequence.

  • Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (see FAQs).

    • At the end of the study, or if humane endpoints are reached, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.

Protocol: this compound Formulation for In Vivo Studies

Disclaimer: This is an example formulation based on published studies for this compound-TFPy and may need optimization for the original this compound or other derivatives.

  • Vehicle Preparation: Prepare a sterile vehicle solution consisting of:

    • 2.5% Ethanol

    • 5% Kolliphor EL (a non-ionic solubilizer and emulsifier)

    • 15% Propylene Glycol

    • 77.5% Sterile Saline

  • This compound Dissolution:

    • Weigh the required amount of this compound compound.

    • Dissolve the this compound in the ethanol component first.

    • Gradually add the Kolliphor EL and Propylene Glycol, ensuring complete dissolution at each step.

    • Finally, add the sterile saline to reach the final volume and concentration.

  • Administration: The formulated this compound solution should be administered immediately or stored appropriately as determined by stability studies. The solution should be clear and free of precipitates.

Visualizations

ErSO_Signaling_Pathway This compound Signaling Pathway in ERα+ Cancer Cells This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds and Hyperactivates PLCy Phospholipase C γ (PLCγ) ERa->PLCy Activates PIP2 PIP2 PLCy->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptors Ca2_release Ca²⁺ Release ER->Ca2_release Induces aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation Ca2_release->aUPR Triggers Necrosis Necrotic Cell Death aUPR->Necrosis Leads to

Caption: Diagram of the this compound-induced signaling cascade leading to necrotic cell death in ERα+ cancer cells.

References

ErSO Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of ErSO.

Frequently Asked Questions (FAQs)

Q1: What is known about the inherent bioavailability of this compound?

A1: Preclinical studies have shown that this compound exhibits high absorption and excellent cell permeability in vitro. It is orally bioavailable and well-tolerated in multiple species, including mice, rats, and canines. Pharmacokinetic studies in mice have demonstrated that oral administration of this compound at 40 mg/kg daily results in serum concentrations sufficient to induce tumor regression.[1]

Q2: My in vivo experiments with oral this compound are showing inconsistent results. What could be the cause?

A2: Inconsistent results with oral this compound administration can stem from several factors:

  • Formulation: The choice of vehicle for oral gavage can significantly impact dissolution and absorption. Ensure the formulation is homogenous and stable.

  • Animal Fasting Status: The presence or absence of food in the gastrointestinal tract can alter drug absorption. Standardize the fasting period for all animals in your study.

  • Gavage Technique: Improper gavage technique can lead to variability in the administered dose and may cause stress to the animals, affecting physiological parameters.

  • Inter-animal Variability: Biological differences between animals can lead to variations in drug metabolism and absorption. Ensure adequate sample sizes to account for this variability.

Q3: I am observing low permeability of this compound in my in vitro Caco-2 cell model. What could be the issue?

A3: Low permeability in a Caco-2 assay could be due to:

  • Cell Monolayer Integrity: Verify the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) values before and after the experiment.

  • Compound Concentration: High concentrations of this compound may lead to cytotoxicity, compromising the cell monolayer. Ensure you are using a non-toxic concentration range.

  • Efflux Transporter Activity: Caco-2 cells express efflux transporters that can pump the compound back into the apical side. Consider co-incubating with a broad-spectrum efflux pump inhibitor to assess if this is a factor.

  • Assay Buffer Composition: The pH and composition of the assay buffer can influence the solubility and stability of this compound.

Troubleshooting Guides for Bioavailability Enhancement Strategies

Should the inherent bioavailability of this compound need further improvement for a specific application or formulation, several strategies applicable to poorly soluble drugs can be employed.

Micronization

Issue: Difficulty in achieving a uniform and fine particle size of this compound crystals.

Troubleshooting:

  • Milling Technique: The choice of milling technique (e.g., jet milling, ball milling) is critical. For heat-sensitive compounds, consider cryo-milling.

  • Milling Parameters: Optimize milling time, speed, and the size of milling media to achieve the desired particle size distribution.

  • Surfactant Addition: The inclusion of a small amount of a pharmaceutically acceptable surfactant during milling can prevent particle agglomeration.

Nanosuspension

Issue: Physical instability of the this compound nanosuspension, leading to particle aggregation and sedimentation over time.

Troubleshooting:

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants and polymers) are crucial. Screen a panel of stabilizers to find the optimal combination for this compound.

  • Homogenization Parameters: Optimize the pressure and number of cycles for high-pressure homogenization to ensure a narrow particle size distribution.

  • Steric vs. Electrostatic Stabilization: Depending on the properties of this compound, a combination of steric and electrostatic stabilizers may provide better long-term stability.

Solid Dispersion

Issue: The solid dispersion of this compound with a hydrophilic carrier is not amorphous or shows signs of recrystallization upon storage.

Troubleshooting:

  • Carrier Selection: The miscibility of this compound with the carrier is paramount. Use carriers that have strong interactions (e.g., hydrogen bonding) with this compound.

  • Solvent Selection (for solvent evaporation method): Choose a common solvent in which both this compound and the carrier are highly soluble. Ensure complete solvent removal, as residual solvent can act as a plasticizer and promote recrystallization.

  • Cooling Rate (for melting/fusion method): A rapid cooling rate is essential to "freeze" the drug in an amorphous state within the polymer matrix.

Liposomal Encapsulation

Issue: Low encapsulation efficiency of this compound in liposomes.

Troubleshooting:

  • Lipid Composition: The choice of lipids and the inclusion of cholesterol can significantly impact drug loading. For a hydrophobic drug like this compound, it will be entrapped within the lipid bilayer.

  • Preparation Method: The thin-film hydration method is commonly used for hydrophobic drugs. Ensure the lipid film is thin and uniform before hydration.

  • Drug-to-Lipid Ratio: Optimize the initial drug-to-lipid ratio to maximize encapsulation without compromising liposome stability.

Quantitative Data Summary

ParameterThis compound (Unformulated)This compound (Potential Formulations)
Oral Bioavailability High absorption and excellent cell permeability observed in preclinical models.[1]Expected to be further enhanced with advanced formulation strategies.
In Vivo Efficacy (Mice) 40 mg/kg daily oral dose leads to >99% tumor reduction.[1]Lower doses may be achievable with enhanced bioavailability formulations.
Maximum Tolerated Dose (MTD) in Mice At least 150 mg/kg (orally).[1]May be altered depending on the formulation excipients.
In Vitro IC50 (ERα-positive breast cancer cells) 11-43 nM.Should remain unchanged, but lower effective concentrations in vivo may be possible.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound formulations.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Compound Addition: Add the this compound formulation (dissolved in HBSS) to the apical (A) side of the Transwell insert. Add fresh HBSS to the basolateral (B) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the basolateral side and fresh HBSS to maintain a sink condition. A sample from the apical side is also collected at the end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration.

Methodology:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (with free access to water) before oral administration.

  • Dosing: Administer the this compound formulation orally via gavage. A separate cohort should receive an intravenous (IV) dose to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Visualizations

This compound's Mechanism of Action: Activation of the Unfolded Protein Response (UPR)

This compound acts as a small molecule activator of the Unfolded Protein Response (UPR), leading to selective necrosis of ERα-positive breast cancer cells. The simplified signaling pathway is depicted below.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Activates via UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) ERa->UPR_Sensors Triggers Unfolded_Proteins Accumulation of Unfolded Proteins UPR_Sensors->Unfolded_Proteins Senses XBP1_splicing XBP1 mRNA Splicing UPR_Sensors->XBP1_splicing eIF2a_phos eIF2α Phosphorylation UPR_Sensors->eIF2a_phos UPR_Genes UPR Target Gene Transcription XBP1_splicing->UPR_Genes Activates eIF2a_phos->UPR_Genes Leads to Cell_Death Cell Death (Necrosis) UPR_Genes->Cell_Death Sustained activation leads to Protein_Folding Increased Protein Folding Capacity UPR_Genes->Protein_Folding

Caption: Simplified signaling pathway of this compound-induced Unfolded Protein Response (UPR).

Experimental Workflow for Assessing Bioavailability Enhancement

The following diagram illustrates a typical workflow for developing and evaluating a new formulation to improve the bioavailability of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development (Micronization, Nanosuspension, Solid Dispersion, Liposomes) Start->Formulation InVitro In Vitro Characterization (Particle Size, Solubility, Dissolution Rate) Formulation->InVitro Caco2 In Vitro Permeability (Caco-2 Assay) InVitro->Caco2 InVivo_PK In Vivo Pharmacokinetics (Mouse Model) Caco2->InVivo_PK Data_Analysis Data Analysis (Calculate Bioavailability, Cmax, AUC) InVivo_PK->Data_Analysis Decision Decision: Proceed to Efficacy Studies? Data_Analysis->Decision Decision->Formulation No, Optimize End End: Optimized Formulation Decision->End Yes

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of ErSO and Tamoxifen in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Estrogen receptor-positive (ER-positive) breast cancer is the most diagnosed subtype, accounting for approximately 75% of all cases.[1] For decades, the cornerstone of treatment has been endocrine therapy, which targets the estrogen receptor's signaling pathway. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a foundational therapy in this class.[2] However, the development of resistance remains a significant clinical challenge.[3] This has spurred the development of novel therapeutic agents with distinct mechanisms of action. Among these is ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), which has demonstrated remarkable preclinical efficacy.[4][5]

This guide provides a detailed, objective comparison of the efficacy, mechanism of action, and experimental data for this compound versus tamoxifen in ER-positive breast cancer models.

Mechanism of Action: A Tale of Two Pathways

This compound and tamoxifen leverage the presence of the estrogen receptor alpha (ERα) but elicit fundamentally different downstream effects. Tamoxifen acts as a competitive antagonist, blocking the receptor's normal function, while this compound acts as a novel activator, turning a protective cellular pathway into a lethal one.

Tamoxifen: The Competitive Antagonist

Tamoxifen functions as a SERM. In breast tissue, it binds to ERα, preventing the natural ligand, estrogen, from binding and activating the receptor.[6][7] This blockade inhibits the transcription of estrogen-dependent genes that drive cancer cell proliferation, effectively slowing tumor growth.[3][6] However, in other tissues, such as the uterus and bone, it can have partial agonist effects.[6]

This compound: The a-UPR Hyperactivator

This compound represents a paradigm shift from inhibition to hyperactivation. It binds to ERα and induces a massive and sustained activation of a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR).[4][5][8] While a mild activation of the a-UPR is protective for cancer cells, this compound's hyperactivation of this pathway overwhelms the cell, leading to rapid and selective necrosis (a form of cell death) in ERα-positive cancer cells.[1][4] This mechanism is distinct from clinically approved ERα antagonists and degraders.[9]

Mechanism_of_Action cluster_tamoxifen Tamoxifen Pathway cluster_this compound This compound Pathway Tamoxifen Tamoxifen ER_T ERα Tamoxifen->ER_T Binds & Blocks Blocked Blocked Estrogen Estrogen Estrogen->ER_T Binds Nucleus_T Nucleus ER_T->Nucleus_T Translocation ERE_T Estrogen Response Elements Transcription_T Gene Transcription (Proliferation) ERE_T->Transcription_T Activates Blocked->Transcription_T Inhibits This compound This compound ER_E ERα This compound->ER_E Binds aUPR Anticipatory UPR (a-UPR) ER_E->aUPR Activates Hyperactivation Sustained Hyperactivation aUPR->Hyperactivation Leads to Necrosis Selective Cancer Cell Necrosis Hyperactivation->Necrosis Induces

Figure 1. Contrasting mechanisms of Tamoxifen and this compound.

Preclinical Efficacy in ER-Positive Breast Cancer Models

Experimental data from numerous preclinical studies highlight the potent and rapid anti-tumor activity of this compound, particularly in models of aggressive and therapy-resistant disease. While tamoxifen is effective at inhibiting tumor growth, this compound often induces profound and durable tumor regression.[4][10]

Drug Cancer Model Key Quantitative Findings Resistance Context Citation(s)
This compound MCF-7 Orthotopic XenograftInduces regression of large, established tumors (~300-400 mm³).Drug-sensitive model[4]
This compound TYS (T47D-ERαY537S) Xenograft>10,000-fold tumor regression in all mice within 14 days (40 mg/kg, p.o.).Endocrine-resistant (ERα mutation)[11]
This compound Multiple Orthotopic & PDX models38 of 39 tumors regressed by >95%; ~50% became undetectable.Includes patient-derived xenografts (PDX)[5]
This compound Tail Vein Metastasis ModelGreatly reduced metastatic burden in lung, bone, and liver.Metastatic disease[4][8]
This compound Intracranial Xenograft ModelInduced almost complete regression of brain metastases.Brain metastases[4]
Tamoxifen MCF-7 XenograftSignificant inhibition of estrogen-stimulated tumor growth.Drug-sensitive model[10]
Tamoxifen ZR-75-1 XenograftInhibited estrogen-stimulated tumor growth, but less effectively than the antiestrogen EM-800. Showed partial agonist effects in the absence of estrogen.Drug-sensitive model[12]

Note: Direct head-to-head trials in the same study are limited, but available data suggests this compound outperforms standard-of-care therapies like tamoxifen and fulvestrant in certain aggressive, patient-derived tumor models.[5] Importantly, this compound is effective against breast cancer cell lines expressing wild-type ERα as well as those with Y537S and D538G mutations, which are common mechanisms of resistance to endocrine therapies.[9][11]

Experimental Protocols

The evaluation of anti-cancer agents like this compound and tamoxifen relies on well-established in vivo protocols using animal models. A typical workflow for a xenograft study is outlined below.

Representative Protocol: Orthotopic Xenograft Mouse Model
  • Cell Culture: ER-positive human breast cancer cells (e.g., MCF-7 or T47D, potentially engineered to express luciferase for imaging) are cultured under standard laboratory conditions.

  • Animal Model: Female, ovariectomized immunodeficient mice (e.g., NOD scid gamma) are used to prevent endogenous estrogen production and immune rejection of the human tumor cells.

  • Hormone Supplementation: A slow-release estrogen pellet is typically implanted subcutaneously to stimulate the growth of the ER-positive tumors, mimicking the hormonal environment that drives the cancer.

  • Tumor Implantation: A suspension of cancer cells is injected into the mammary fat pad of the mice to establish an orthotopic tumor that grows in the relevant tissue environment.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable and measurable size (e.g., 100-400 mm³).[4] Tumor volume is regularly measured with calipers. For luciferase-expressing cells, tumor burden is quantified using bioluminescent imaging.[11]

  • Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to treatment groups (e.g., Vehicle control, Tamoxifen, this compound). Drugs are administered via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule (e.g., daily for 14-21 days).[4]

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression, measured throughout the study. At the end of the experiment, tumors may be excised for further analysis (e.g., histology, biomarker assessment).

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Analysis A 1. Culture ER+ Breast Cancer Cells B 2. Prepare Immunodeficient Mice (Ovariectomized) C 3. Implant Cells into Mammary Fat Pad B->C D 4. Monitor Tumor Growth to Target Volume C->D E 5. Randomize into Treatment Groups (Vehicle, Tamoxifen, this compound) D->E F 6. Administer Daily Treatment E->F G 7. Measure Tumor Volume (Calipers / Imaging) F->G H 8. Endpoint: Analyze Tumor Regression G->H

Figure 2. General workflow for a preclinical xenograft study.

Addressing Therapeutic Resistance

A key differentiator between the two compounds is their performance in the context of endocrine therapy resistance.

  • Tamoxifen Resistance: Resistance to tamoxifen can arise through multiple mechanisms, including the loss or mutation of ERα (e.g., Y537S, D538G), which alters the receptor's conformation and reduces drug binding, or through the activation of alternative growth factor signaling pathways.[3]

  • This compound Efficacy in Resistant Models: this compound's unique mechanism allows it to bypass common forms of endocrine resistance.[4] Since its activity relies on the presence of ERα but its killing mechanism is through a-UPR hyperactivation, it remains effective even when the receptor is mutated in ways that confer resistance to tamoxifen.[9][11] Preclinical studies have repeatedly shown that this compound potently eradicates tumors harboring these exact resistance mutations.[4][11] Furthermore, tumors that recurred after an initial this compound treatment cycle remained sensitive to retreatment.[4][8]

Conclusion

Tamoxifen and this compound represent two distinct therapeutic strategies for ER-positive breast cancer. Tamoxifen, the established standard of care, acts as a competitive ERα antagonist, effectively slowing the proliferation of hormone-sensitive cancer cells. Its efficacy, however, is limited by both de novo and acquired resistance.

This compound is a novel, preclinical small molecule that works through a completely different mechanism: the ERα-dependent hyperactivation of the a-UPR, leading to rapid and widespread cancer cell necrosis.[4] Preclinical data in a variety of mouse models, including those derived from patients and those harboring known resistance mutations, show that this compound can induce unprecedented rates of tumor regression, often leading to the eradication of both primary and metastatic tumors.[4][5]

While clinical trials are necessary to determine if this compound's remarkable preclinical efficacy and favorable safety profile in animals translate to human patients, its unique mechanism of action and its ability to overcome common endocrine resistance mechanisms position it as a highly promising next-generation therapeutic for ER-positive breast cancer.[4]

References

A Head-to-Head Battle in ER+ Breast Cancer Treatment: ErSO vs. Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

A new contender has entered the ring in the fight against estrogen receptor-positive (ER+) breast cancer. ErSO, a novel small molecule, demonstrates a unique mechanism of action that sets it apart from the established player, fulvestrant. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Fulvestrant, a well-established selective estrogen receptor degrader (SERD), has been a cornerstone of endocrine therapy. Its primary function is to bind to the estrogen receptor alpha (ERα), leading to its degradation and thereby blocking estrogen-driven cancer growth. In contrast, this compound operates through a novel mechanism, hyperactivating a cellular stress response pathway specifically in ERα-positive cancer cells, leading to their rapid destruction.

Unraveling the Mechanisms of Action

Fulvestrant: The Established Degrader

Fulvestrant acts as a pure anti-estrogen. It competitively binds to ERα with high affinity, inducing a conformational change that impairs receptor dimerization and nuclear localization.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in cellular ERα levels.[2][3] By eliminating the receptor, fulvestrant effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.

This compound: The Novel Pathway Activator

This compound introduces a paradigm shift in targeting ERα. Instead of merely blocking or degrading the receptor, this compound binds to ERα and triggers the hyperactivation of a normally protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[4][5][6][7] This overstimulation of the a-UPR is selectively toxic to ERα-positive cancer cells, inducing rapid and widespread necrosis.[4][5] This unique mechanism suggests that this compound can be effective even in cancers that have developed resistance to traditional endocrine therapies.[8]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and fulvestrant against various ER+ breast cancer cell lines.

Cell LineDrugIC50 (nM)Assay TypeReference
MCF-7This compound11-43Cell Viability[4][8]
T47DThis compound11-43Cell Viability[4]
TYS (Y537S mutant)This compound11-43Cell Viability[8]
TDG (D538G mutant)This compound11-43Cell Viability[8]
MCF-7Fulvestrant~10-100Proliferation/Viability[2]

In Vivo Efficacy: Tumor Regression in Preclinical Models

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound. Treatment with this compound has been shown to cause rapid and significant regression of large, established tumors and metastases, including those in the bone, brain, liver, and lungs.[4][6][7][9] In some cases, a single dose of an optimized this compound derivative, this compound-TFPy, led to complete tumor eradication.[5][10]

Fulvestrant has also shown efficacy in preclinical xenograft models, inhibiting tumor growth in a dose-dependent manner.[11][12] However, the dramatic and rapid tumor elimination observed with this compound suggests a potentially more powerful anti-cancer effect.

Visualizing the Mechanisms

The distinct mechanisms of action of this compound and fulvestrant can be visualized through the following signaling pathway diagrams.

Fulvestrant_Mechanism Fulvestrant Mechanism of Action Fulvestrant Fulvestrant ER Estrogen Receptor α (ERα) Fulvestrant->ER Binds & Blocks Nucleus Nucleus ER->Nucleus Translocates Proteasome Proteasome ER->Proteasome Degradation Estrogen Estrogen Estrogen->ER Binds Transcription Gene Transcription (Cell Proliferation) Nucleus->Transcription Initiates

Caption: Fulvestrant binds to and promotes the degradation of the estrogen receptor.

ErSO_Mechanism This compound Mechanism of Action This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds aUPR Anticipatory Unfolded Protein Response (a-UPR) ER->aUPR Hyperactivates Necrosis Cancer Cell Necrosis aUPR->Necrosis Induces

Caption: this compound hyperactivates the a-UPR pathway, leading to cancer cell necrosis.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the mechanisms and efficacy of this compound and fulvestrant is provided below.

Cell Viability and Cytotoxicity Assays
  • MTT/AlamarBlue Assay:

    • Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or fulvestrant for a specified period (e.g., 24, 48, 72 hours).

    • MTT or AlamarBlue reagent is added to each well and incubated according to the manufacturer's instructions.

    • The absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to untreated controls.[13][14][15][16][17]

Western Blotting for Protein Expression and Pathway Activation
  • ERα Degradation:

    • Cells are treated with fulvestrant for various time points.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody against ERα, followed by a secondary antibody.

    • Protein bands are visualized using chemiluminescence, and band intensities are quantified to assess the level of ERα degradation.[1][2][3][18][19]

  • a-UPR Activation:

    • Cells are treated with this compound for different durations.

    • Western blotting is performed as described above, using primary antibodies against key a-UPR markers such as p-PERK, p-eIF2α, and ATF6.[4][20][21][22][23]

Apoptosis and Necrosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Cells are treated with this compound or fulvestrant.

    • Cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[6][24][25][26][27]

In Vivo Xenograft Studies
  • Tumor Implantation and Treatment:

    • ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, fulvestrant).

    • Drugs are administered via an appropriate route (e.g., oral gavage for this compound, subcutaneous injection for fulvestrant) at specified doses and schedules.[5][12][28]

  • Tumor Growth Measurement and Analysis:

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and ERα levels.[29][30][31][32][33]

Conclusion

This compound and fulvestrant represent two distinct and powerful strategies for targeting ERα in breast cancer. While fulvestrant effectively eliminates the receptor, this compound leverages its presence to trigger a potent and selective cell death pathway. The unique mechanism of this compound holds significant promise, particularly for overcoming resistance to existing endocrine therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of ER+ breast cancer treatment.

References

ErSO: A Novel Approach to Overcoming Tamoxifen Resistance in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A new small molecule, ErSO, demonstrates significant efficacy in killing tamoxifen-resistant estrogen receptor-positive (ER+) breast cancer cells. By activating a unique cell death pathway, this compound and its derivatives present a promising therapeutic strategy for patients who have developed resistance to standard endocrine therapies.

For researchers and drug development professionals navigating the challenge of endocrine resistance in breast cancer, this compound offers a paradigm shift. Unlike traditional therapies that aim to block estrogen signaling, this compound leverages the estrogen receptor to initiate a potent, selective cell-killing mechanism. This guide provides a comprehensive comparison of this compound with existing treatments for tamoxifen-resistant breast cancer, supported by preclinical data.

Efficacy of this compound in Tamoxifen-Resistant Breast Cancer Models

This compound has shown remarkable potency in various ER+ breast cancer cell lines, including those engineered for tamoxifen and fulvestrant resistance. Its efficacy is highlighted by its low nanomolar half-maximal inhibitory concentrations (IC50).

Cell LineTreatmentIC50 (nM)
MCF-7 (Tamoxifen-Sensitive)This compound20.3[1]
MCF-7/TR (Tamoxifen-Resistant)4-hydroxytamoxifen3800[2]
T47D (Tamoxifen-Sensitive)4-hydroxytamoxifen750[2]
T47D/TR (Tamoxifen-Resistant)4-hydroxytamoxifen4000[2]
T47D-ERαY537S (Mutant ERα)This compoundData not available
T47D-ERαD538G (Mutant ERα)This compoundData not available

Note: Specific IC50 values for this compound in tamoxifen-resistant cell lines (e.g., MCF-7/TR, T47D/TR) are not yet publicly available in the reviewed literature but this compound is reported to be effective against these cell lines.[1]

In preclinical xenograft models using the ER+ MCF-7 cell line, oral administration of this compound at 40 mg/kg for 21 days resulted in a greater than 99% reduction in tumor volume, with no measurable tumor in 4 out of 6 mice. This contrasts with fulvestrant, which did not lead to tumor elimination in the same model.[3]

A more recent derivative, this compound-DFP, has been developed with enhanced selectivity for ERα+ cells and is well-tolerated in animal models.[4] Another derivative, this compound-TFPy, has shown the ability to eradicate small breast tumors and significantly shrink large ones in mice after a single dose, highlighting its potential for a minimal dosing regimen.[5][6]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

This compound's unique mechanism of action involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[3][4]

Here's a breakdown of the signaling cascade:

  • Binding: this compound binds to a site on the estrogen receptor-alpha (ERα) distinct from the estrogen-binding site.[3]

  • Src Kinase Activation: The this compound-ERα complex activates Src kinase.[3]

  • PLCγ Activation: Activated Src kinase then phosphorylates and activates phospholipase C gamma (PLCγ).[3]

  • IP3 Production: PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Release: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER) membrane, triggering a massive and sustained release of calcium from the ER into the cytosol.[3][7]

  • UPR Hyperactivation & Cell Death: This sustained calcium release hyperactivates the three branches of the UPR, leading to overwhelming cellular stress and ultimately, selective necrotic cell death in ERα-positive cancer cells.[3][7]

ErSO_Signaling_Pathway

Experimental Protocols

Establishment of Tamoxifen-Resistant Cell Lines

Tamoxifen-resistant (TR) cell lines, such as MCF-7/TR and T47D/TR, are developed by culturing the parental estrogen-sensitive cell lines (MCF-7 and T47D) in the presence of gradually increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen) over a period of several months.[2] The initial concentration is typically low (e.g., 0.1 µM) and is incrementally increased up to a maintenance concentration (e.g., 1 µM) at which the cells can proliferate despite the presence of the drug.[2]

TamR_Establishment start Parental ER+ Breast Cancer Cells (e.g., MCF-7) culture1 Culture with low concentration of 4-hydroxytamoxifen (0.1 µM) start->culture1 increase Gradually increase concentration of 4-hydroxytamoxifen over months culture1->increase maintain Maintain culture in high concentration of 4-hydroxytamoxifen (1 µM) increase->maintain end Tamoxifen-Resistant Cell Line (e.g., MCF-7/TR) maintain->end

Cell Viability Assay

The cytotoxic effects of this compound are typically quantified using a cell viability assay. A common method is the AlamarBlue (resazurin) assay.

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds (e.g., vehicle, fulvestrant) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: AlamarBlue reagent is added to each well and incubated for a period that allows for color development in viable cells.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence readings are normalized to vehicle-treated (100% viability) and cell-free (0% viability) controls. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[3]

Comparison with Fulvestrant

Fulvestrant is a selective estrogen receptor degrader (SERD) used to treat ER+ breast cancer, including cases that have become resistant to tamoxifen. While both this compound and fulvestrant target the estrogen receptor, their mechanisms and outcomes differ significantly.

FeatureThis compoundFulvestrant
Mechanism of Action Hyperactivates the a-UPR, leading to selective necrosis of ERα+ cells.[3]Binds to and degrades the estrogen receptor, blocking estrogen signaling.[8]
Cellular Effect Cytotoxic (induces cell death).[4]Primarily cytostatic (inhibits cell proliferation).[4]
In Vivo Efficacy Can lead to complete tumor regression in xenograft models.[3]Typically slows or halts tumor growth.[3]
Resistance Effective against cell lines with ERα mutations that confer resistance to other endocrine therapies.[4]Resistance can develop through various mechanisms, including ERα mutations.[8]

Conclusion

This compound and its derivatives represent a novel and promising class of compounds for the treatment of tamoxifen-resistant ER+ breast cancer. Their unique mechanism of inducing selective cancer cell necrosis through hyperactivation of the a-UPR pathway offers a distinct advantage over existing cytostatic endocrine therapies. The preclinical data strongly support further investigation of this compound and its analogs as a potential new line of defense against endocrine-resistant breast cancer.

References

A Head-to-Head Comparison of ErSO with Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer is rapidly evolving. While selective estrogen receptor degraders (SERDs) have been a cornerstone of treatment, novel agents with distinct mechanisms of action are emerging. This guide provides a head-to-head comparison of ErSO, a novel small molecule activator of the unfolded protein response, with other prominent SERDs, focusing on their mechanisms, preclinical efficacy, and available clinical data.

Introduction to SERDs and the Emergence of this compound

Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER), leading to its degradation and thereby blocking ER signaling.[1] The first-generation SERD, fulvestrant, administered via intramuscular injection, has been a valuable therapeutic option.[2] However, the development of oral SERDs with improved pharmacokinetic properties and efficacy against endocrine-resistant tumors has been a major focus of research.[3]

Recently, a novel compound, this compound, has demonstrated a unique mechanism of action that sets it apart from traditional SERDs. Instead of directly targeting the ER for degradation, this compound hyperactivates the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway, in a strictly ERα-dependent manner.[4][5] This overstimulation of the a-UPR leads to rapid and selective necrosis of ERα-positive cancer cells.[4]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and other SERDs lies in their molecular mechanisms.

Traditional SERDs (e.g., Fulvestrant, Elacestrant, Camizestrant): ER Degradation

Conventional SERDs, including fulvestrant and the newer generation of oral SERDs, function by binding to the estrogen receptor. This binding event induces a conformational change in the ER protein, making it unstable and marking it for degradation by the cell's ubiquitin-proteasome system.[2][6] This leads to a reduction in the overall levels of ER protein within the cancer cell, thereby abrogating estrogen-driven signaling.[2]

SERD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates SERD SERD SERD->ER Binds & Induces Conformational Change SERD_ER SERD-ER Complex DNA DNA (Estrogen Response Elements) ER->DNA Binds & Activates (Blocked by SERD) cluster_nucleus cluster_nucleus Ub_SERD_ER Ubiquitinated SERD-ER Complex Ubiquitin Ubiquitin Ubiquitin->SERD_ER Ubiquitination Proteasome Proteasome Ub_SERD_ER->Proteasome Targeted for Degradation Degraded_ER Proteasome->Degraded_ER Gene_Transcription Gene Transcription (Proliferation, Growth) DNA->Gene_Transcription Leads to cluster_cytoplasm cluster_cytoplasm

Figure 1: Signaling pathway of traditional SERDs leading to ER degradation.

This compound: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's mechanism is distinct. It binds to ERα, but this interaction initiates a signaling cascade that leads to the hyperactivation of the a-UPR.[4] This pathway, normally protective for cancer cells, becomes cytotoxic when excessively and persistently activated by this compound.[5] The process involves the activation of Src kinase, phosphorylation of PLCγ, and a subsequent massive release of calcium from the endoplasmic reticulum, ultimately triggering necrotic cell death.[4]

ErSO_Mechanism cluster_cell ERα-Positive Cancer Cell This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to ErSO_ERa This compound-ERα Complex Src Src Kinase ErSO_ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces IP3R IP3 Receptor IP3->IP3R Binds to ER_membrane Endoplasmic Reticulum Membrane Ca_release Massive Ca2+ Release IP3R->Ca_release Opens Channel aUPR Anticipatory Unfolded Protein Response (a-UPR) Ca_release->aUPR Triggers Hyperactivation Necrosis Cell Necrosis aUPR->Necrosis Leads to

Figure 2: Signaling pathway of this compound leading to a-UPR hyperactivation.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound with a wide range of other SERDs under identical conditions are limited. However, data from various publications allow for an indirect comparison of their in vitro and in vivo activities.

In Vitro Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other SERDs against various ER+ breast cancer cell lines. It is crucial to note that experimental conditions, such as incubation time, can vary between studies, affecting direct comparability.

CompoundCell LineIC50 (nM)NotesReference
This compound MCF-7~2024-hour incubation[4]
T47D~2024-hour incubation[4]
TYS (Y537S mutant)11-4324-hour incubation[4]
TDG (D538G mutant)11-4324-hour incubation[4]
Fulvestrant MCF-7-Cytostatic, not cytotoxic at 24h[7]
Elacestrant MCF-7-Dose-dependent ER degradation[3]
T47D-Dose-dependent ER degradation[3]
HCC1428-Dose-dependent ER degradation[3]
Camizestrant MCF-7 (WT)-pIC50 values reported[6]
MCF-7 (Y537S)-pIC50 values reported[6]

Note: A direct comparison of IC50 values is challenging due to variations in experimental protocols across different studies. This compound's reported activity is cytotoxic at 24 hours, whereas traditional SERMs and SERDs are primarily cytostatic at this time point.[7]

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound and other next-generation SERDs.

This compound: In multiple orthotopic xenograft models using human breast cancer cell lines (MCF-7) and patient-derived xenografts (PDX), this compound administered orally or intraperitoneally resulted in profound tumor regression, with many tumors shrinking by over 99% in just a few days.[4][5] Notably, this compound was effective against tumors resistant to tamoxifen and fulvestrant and also eradicated metastases in the lung, bone, liver, and brain.[4][8] Even in cases where tumors eventually regrew after cessation of treatment, they remained sensitive to retreatment with this compound.[4]

Other SERDs: Next-generation oral SERDs have also shown robust in vivo efficacy.

  • Elacestrant: Demonstrated complete tumor growth inhibition in an MCF-7 xenograft model after four weeks of daily oral administration.[1] It was also effective in inhibiting the growth of PDX models, including those with ESR1 mutations.[3]

  • Camizestrant: Showed potent anti-tumor effects in both ESR1 wild-type and mutant breast cancer cell lines and PDX models.[6] In some preclinical models, camizestrant demonstrated superior in vivo activity compared to fulvestrant.[6]

  • Giredestrant: At low doses, it induced tumor regressions as a single agent and in combination with a CDK4/6 inhibitor in both a wild-type ERα tumor model and an ESR1 Y537S mutant PDX model.[9]

The following table provides a summary of the available in vivo data. Direct comparisons are challenging due to differing experimental designs.

CompoundModelDosingKey FindingsReference
This compound MCF-7 orthotopic xenograft40 mg/kg oral, daily for 21 days>99% tumor reduction, with no measurable tumor in 4 of 6 mice.[4]
Patient-derived xenografts (PDX)VariedComplete tumor regression in a fulvestrant-resistant, ERα-mutant PDX model.[4]
Metastasis modelsVariedComplete regression of most lung, bone, and liver metastases.[4]
Elacestrant MCF-7 xenograft30 or 60 mg/kg oral, dailyComplete tumor growth inhibition after 4 weeks.[1][3]
PDX models (including ESR1 mutant)VariedSignificant tumor growth inhibition.[3]
Camizestrant PDX models (ESR1 wt and mutant)VariedRobust anti-tumor activity, superior to fulvestrant in some models.[6]
Giredestrant PDX model (ESR1 Y537S mutant)Low dosesInduced tumor regressions as a single agent.[9]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

Cell Viability Assay

Cell_Viability_Workflow start Start plate_cells Plate breast cancer cells in 96-well plates start->plate_cells incubate1 Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 add_compound Add serial dilutions of This compound or other SERDs incubate1->add_compound incubate2 Incubate for a specified duration (e.g., 24, 72 hours) add_compound->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo, MTT) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Measure luminescence or absorbance using a plate reader incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_cells Implant human breast cancer cells (e.g., MCF-7) or PDX fragments into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound, other SERDs, or vehicle control daily (oral gavage or injection) randomize->treatment monitor Monitor tumor volume (caliper measurements) and body weight regularly treatment->monitor endpoint Continue treatment for a defined period or until tumors reach a predetermined endpoint monitor->endpoint euthanize Euthanize mice and harvest tumors for analysis endpoint->euthanize analysis Analyze tumor weight and perform pharmacodynamic (e.g., Western blot) or histological analysis euthanize->analysis end End analysis->end

References

ErSO and the Future of ER-Positive Breast Cancer Treatment: A Comparative Guide to Synergistic Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor-positive (ER+) breast cancer treatment is continually evolving, with novel targeted therapies emerging to overcome resistance to standard endocrine treatments. One of the most promising new agents is ErSO, a small molecule that has demonstrated remarkable preclinical efficacy in eradicating ER+ breast tumors. This guide provides a comparative analysis of this compound and current standard-of-care therapies, explores the potential for synergistic combinations, and presents the underlying experimental data and methodologies.

Executive Summary

This compound is a novel small molecule that activates the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive breast cancer cells, leading to rapid and selective tumor cell necrosis.[1][2] Preclinical studies have shown its high potency against both wild-type and mutant ERα-positive breast cancer cell lines, including those resistant to existing endocrine therapies like tamoxifen and fulvestrant.[1][3] In multiple mouse xenograft models, this compound has induced complete tumor regression, including metastases to the bone, brain, liver, and lungs, with no significant toxicity to healthy tissues.[1][2][4][5] A more recent derivative, this compound-TFPy, has shown even greater potency, achieving tumor eradication in mice with a single dose.[6][7][8]

Current standard-of-care for ER+ breast cancer often involves a combination of endocrine therapy (e.g., aromatase inhibitors, fulvestrant) with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib). While these combinations have significantly improved progression-free survival, resistance inevitably develops.[9][10][11] Given this compound's unique mechanism of action, which is distinct from the cytostatic effects of current therapies, there is a strong rationale for exploring its synergistic potential in combination with these established drugs. This guide will delve into a comparison of their mechanisms and the preclinical data supporting this compound's efficacy, laying the groundwork for future combination studies.

Comparative Efficacy of this compound Monotherapy

While direct comparative studies of this compound in combination with other therapies are not yet publicly available, the preclinical data for this compound as a single agent are compelling. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound against ERα-Positive Breast Cancer Cell Lines

Cell LineERα StatusIC50 (nM)NotesReference
MCF-7Wild-type~20Estrogen-responsive[1]
T47DWild-type~20Estrogen-responsive[3]
TYSY537S mutant11-43Tamoxifen/Fulvestrant resistant[1]
TDGD538G mutant11-43Tamoxifen/Fulvestrant resistant[1]
TamRWild-type~20Tamoxifen-resistant[1]
FulvRWild-type~20Fulvestrant-resistant[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentOutcomeReference
Orthotopic MCF-740 mg/kg/day, oral, 21 days>95% tumor regression[4]
Orthotopic TYS (Y537S)40 mg/kg/day, oral, 21 daysComplete tumor regression[1]
Orthotopic TDG (D538G)40 mg/kg/day, oral, 21 daysComplete tumor regression[1]
Tail Vein Metastasis40 mg/kg/day, oralRegression of lung, bone, and liver metastases[1]
Intracranial Metastasis40 mg/kg/day, oralNear complete regression of brain metastases[1]

Mechanism of Action: A Tale of Two Pathways

The potential for synergy between this compound and current therapies lies in their distinct mechanisms of action.

This compound: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's mechanism is unique. It binds to ERα and triggers a massive and sustained activation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] The a-UPR is a signaling pathway that is already active at a low level in many cancer cells to protect them from stress.[2] this compound pushes this protective pathway into lethal overdrive, causing rapid and selective necrosis of ERα-positive cancer cells.[4]

ErSO_Pathway cluster_ER Endoplasmic Reticulum This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds Src Src Kinase ERa->Src Activates PLCy PLCγ Src->PLCy Phosphorylates & Activates IP3 IP3 PLCy->IP3 Produces IP3R IP3 Receptor IP3->IP3R Binds & Opens ER_Membrane Endoplasmic Reticulum Membrane Ca2_Cyto Ca2+ IP3R->Ca2_Cyto Ca2_ER Ca2+ Ca2_ER->IP3R aUPR Anticipatory Unfolded Protein Response (a-UPR) Ca2_Cyto->aUPR Hyperactivates Necrosis Cell Necrosis aUPR->Necrosis Induces

CDK4/6 Inhibitors and Endocrine Therapy: Cell Cycle Arrest

In contrast, the combination of CDK4/6 inhibitors and endocrine therapies (e.g., fulvestrant) primarily induces cell cycle arrest. Endocrine therapies block the proliferative signals from estrogen, while CDK4/6 inhibitors block the progression of the cell cycle from the G1 to the S phase.[10][12] This leads to a cytostatic effect, where tumor growth is halted but the cancer cells are not actively killed.[6]

CDK46_Fulvestrant_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates Fulvestrant Fulvestrant Fulvestrant->ERa Binds & Degrades CyclinD_CDK46 Cyclin D-CDK4/6 Complex ERa->CyclinD_CDK46 Upregulates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates Palbociclib CDK4/6 Inhibitors (e.g., Palbociclib) Palbociclib->CyclinD_CDK46 Inhibits E2F E2F Transcription Factors Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

Potential for Synergistic Combinations

The distinct cytotoxic mechanism of this compound and the cytostatic nature of current therapies suggest a strong potential for synergistic combinations. A proposed strategy would be to combine this compound with a CDK4/6 inhibitor and/or fulvestrant. This could lead to a multi-pronged attack on ER+ breast cancer cells, simultaneously inducing cell death and halting proliferation. Such a combination could potentially:

  • Overcome resistance: this compound is effective against ERα mutations that confer resistance to endocrine therapies.[1][3]

  • Achieve deeper and more durable responses: By actively killing cancer cells, this compound could lead to more significant tumor shrinkage and reduce the likelihood of recurrence compared to cytostatic agents alone.

  • Lower required doses: A synergistic interaction might allow for lower doses of each agent, potentially reducing toxicity.

Combination_Strategy cluster_therapies Therapeutic Agents cluster_effects Cellular Effects This compound This compound Tumor_Cell ER+ Breast Cancer Cell This compound->Tumor_Cell CDK46_I CDK4/6 Inhibitor CDK46_I->Tumor_Cell Fulvestrant Fulvestrant Fulvestrant->Tumor_Cell Necrosis Cell Necrosis Synergy Synergistic Tumor Eradication Necrosis->Synergy Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Synergy Tumor_Cell->Necrosis This compound-induced Tumor_Cell->Cell_Cycle_Arrest CDK4/6i/Fulvestrant-induced

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

  • Cell Culture: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, TYS, TDG) are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24-72 hours.

  • Viability Assessment: Cell viability is measured using a metabolic assay such as AlamarBlue or MTT.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1][3]

Orthotopic Xenograft Mouse Model

  • Cell Implantation: Human ERα-positive breast cancer cells are surgically implanted into the mammary fat pads of female immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally or via intraperitoneal injection at a specified dose and schedule (e.g., 40 mg/kg/day, oral, for 21 days).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).[1]

Experimental_Workflow Start Start Cell_Culture In Vitro Cell Culture Start->Cell_Culture Implantation Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Monitoring Tumor Volume Measurement Treatment_Group->Tumor_Monitoring Control_Group->Tumor_Monitoring Endpoint Study Endpoint Tumor_Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Future Directions

The remarkable preclinical data for this compound monotherapy, combined with its unique mechanism of action, strongly supports its investigation in combination with current standard-of-care treatments for ER+ breast cancer. Future preclinical studies should focus on:

  • In vitro synergy studies: Utilizing checkerboard assays to determine the combination index of this compound with various CDK4/6 inhibitors and endocrine therapies.

  • In vivo combination studies: Evaluating the efficacy and toxicity of this compound in combination with CDK4/6 inhibitors and/or fulvestrant in xenograft models of both endocrine-sensitive and -resistant breast cancer.

  • Biomarker discovery: Identifying biomarkers that predict sensitivity or resistance to this compound-based combination therapies.

The initiation of human clinical trials for this compound is eagerly anticipated, and the data from such trials will be crucial in determining the future role of this promising new agent in the treatment of ER+ breast cancer.[4] The potential for synergistic combinations offers a clear path forward to improving outcomes for patients with this disease.

References

Validating ErSO's Mechanism: A Comparative Guide to CRISPR-Cas9 Gene Editing and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ErSO, a small molecule activator of the anticipatory unfolded protein response (a-UPR), has emerged as a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its unique mechanism of action, which involves the hyperactivation of a tumor-protective pathway to induce cancer cell death, has demonstrated remarkable efficacy in preclinical models, including the eradication of human breast tumors in mice.[1][2][4][5] A critical aspect of its preclinical development is the rigorous validation of its proposed mechanism. This guide provides a comparative overview of using the cutting-edge CRISPR-Cas9 gene-editing technology for this purpose, alongside other established experimental approaches.

The Central Hypothesis: this compound's Efficacy is Dependent on Estrogen Receptor Alpha (ERα)

The core of this compound's targeted action lies in its dependence on the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[3][6] this compound is believed to bind to ERα, initiating a signaling cascade that leads to the hyperactivation of the a-UPR, ultimately resulting in selective necrosis of ERα-positive cancer cells.[1][4] Validating this dependency is paramount to understanding its therapeutic window and potential resistance mechanisms.

CRISPR-Cas9 Gene Editing: A Powerful Tool for Target Validation

While published research has utilized methods like siRNA to demonstrate this compound's reliance on ERα, CRISPR-Cas9 offers a more permanent and complete method for target validation by directly knocking out the ESR1 gene.[1] This allows for an unambiguous assessment of the drug's on-target effects.

Hypothetical Experimental Workflow for ESR1 Knockout via CRISPR-Cas9

The following workflow outlines the key steps to validate this compound's mechanism using CRISPR-Cas9 in ER+ breast cancer cell lines, such as MCF-7.

G cluster_0 CRISPR-Cas9 Workflow cluster_1 This compound Treatment gRNA Design gRNA Design Lentiviral Production Lentiviral Production gRNA Design->Lentiviral Production Synthesize & Clone Transduction Transduction Lentiviral Production->Transduction Infect Target Cells Selection & Clonal Expansion Selection & Clonal Expansion Transduction->Selection & Clonal Expansion Isolate Edited Cells Genomic Validation Genomic Validation Selection & Clonal Expansion->Genomic Validation Confirm Knockout Functional Assays Functional Assays Genomic Validation->Functional Assays Assess Phenotype Treat with this compound Treat with this compound Functional Assays->Treat with this compound Measure Viability Measure Viability Treat with this compound->Measure Viability

Figure 1: CRISPR-Cas9 workflow for ESR1 knockout and subsequent this compound treatment.
Experimental Protocols

1. gRNA Design and Lentiviral Vector Construction:

  • Design single guide RNAs (sgRNAs) targeting early exons of the ESR1 gene to induce frameshift mutations.

  • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

2. Lentiviral Production and Transduction:

  • Produce lentiviral particles by transfecting the vector into a packaging cell line (e.g., HEK293T).

  • Transduce ER+ breast cancer cell lines (e.g., MCF-7, T47D) with the lentiviral particles.

3. Selection and Clonal Expansion:

  • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Perform single-cell cloning to isolate and expand individual cell colonies.

4. Genomic Validation of ESR1 Knockout:

  • Extract genomic DNA from the expanded clones.

  • Perform PCR to amplify the targeted region of the ESR1 gene.

  • Analyze the PCR products using Sanger sequencing or a T7 Endonuclease I (T7E1) assay to confirm the presence of insertions or deletions (indels) that result in a knockout.

5. Functional Assays:

  • Treat both the parental (wild-type) and ESR1-knockout cell lines with varying concentrations of this compound.

  • Measure cell viability using assays such as MTT or CellTiter-Glo.

  • The expected outcome is that the ESR1-knockout cells will be resistant to this compound-induced cell death, while the parental cells will remain sensitive.

Alternative Validation Methods

While CRISPR-Cas9 provides a definitive knockout, other techniques have been and can be used to validate this compound's mechanism.

RNA Interference (siRNA)

Small interfering RNA (siRNA) can be used to transiently knockdown the expression of ESR1. This method is faster than generating a stable knockout cell line but may not achieve complete silencing of the target gene.

Experimental Protocol:

  • Transfect ER+ breast cancer cells with siRNA molecules targeting ESR1 mRNA or a non-targeting control siRNA.

  • After 48-72 hours, confirm the knockdown of ERα protein levels via Western blot.

  • Treat the siRNA-transfected cells with this compound and assess cell viability.

Competitive Binding Assays

To confirm direct binding of this compound to ERα, competitive binding assays can be performed.

Experimental Protocol:

  • Incubate a source of ERα (e.g., purified recombinant protein or cell lysate) with a radiolabeled estrogen, such as [3H]-estradiol.

  • Add increasing concentrations of unlabeled this compound.

  • Measure the displacement of the radiolabeled estrogen. A dose-dependent decrease in radioactivity bound to ERα would indicate that this compound competes with estrogen for the same binding site.

Comparison of Validation Methods

FeatureCRISPR-Cas9siRNACompetitive Binding Assay
Principle Permanent gene knockoutTransient gene knockdownMeasures direct binding to target
Effect Complete loss of protein functionReduced protein expressionConfirms physical interaction
Time to Result Weeks to monthsDaysHours to days
Permanence Stable and heritableTransientN/A
Specificity High (with proper gRNA design)Can have off-target effectsHigh
Application Definitive target validationRapid target validationConfirmation of direct interaction

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of this compound and its derivatives from published studies.

Table 1: In Vitro Efficacy of this compound and this compound-DFP

Cell LineERα StatusThis compound IC50 (µM)This compound-DFP IC50 (µM)
MCF-7Positive~0.05~0.02
T47DPositive~0.05Not Reported
BT-20Negative>155
MDA-MB-468Negative>155

Data from multiple sources, including[6].

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Tumor ModelTreatmentOutcome
MCF-7 OrthotopicThis compound (oral or IP)Tumor regression without recurrence
Patient-Derived XenograftThis compoundTumor regression
Brain Metastases XenograftThis compoundAlmost complete tumor regression

Data from[1][2].

Signaling Pathway

This compound's mechanism involves the hyperactivation of the anticipatory unfolded protein response (a-UPR) through its interaction with ERα. This leads to a cascade of events culminating in cancer cell death.

G cluster_0 This compound Mechanism of Action This compound This compound ERa ERα This compound->ERa Binds to aUPR Anticipatory Unfolded Protein Response ERa->aUPR Hyperactivates CellDeath Selective Cancer Cell Death aUPR->CellDeath Induces

Figure 2: Simplified signaling pathway of this compound-induced cell death.

Conclusion

Validating the mechanism of action of novel therapeutics like this compound is a cornerstone of drug development. CRISPR-Cas9 gene editing represents a powerful and precise tool for definitively establishing the on-target effects of such compounds. While alternative methods like siRNA provide valuable and more rapid insights, the generation of stable knockout cell lines via CRISPR-Cas9 offers an unparalleled level of certainty in target validation. The continued application of these advanced techniques will be crucial in advancing our understanding of this compound and accelerating its path toward clinical application for the treatment of ER+ breast cancer.

References

How does ErSO's UPR activation differ from other known UPR activators?

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of ErSO's mechanism of Unfolded Protein Response (UPR) activation with that of canonical activators, tunicamycin and thapsigargin, supported by experimental data and protocols.

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that is activated by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). While typically a pro-survival mechanism, hyperactivation of the UPR can lead to cell death, a feature that is being exploited for therapeutic purposes. This compound, a novel small molecule, has emerged as a potent activator of the UPR with a distinct mechanism of action compared to well-established UPR inducers like tunicamycin and thapsigargin. This guide provides a comprehensive comparison of their activation mechanisms, supported by quantitative data and detailed experimental protocols for the research community.

Differentiating Mechanisms of UPR Activation

The fundamental difference in the UPR activation by this compound and canonical activators lies in the initial trigger and the subsequent intensity of the response.

Canonical UPR Activators: Tunicamycin and Thapsigargin

Tunicamycin and thapsigargin induce ER stress through direct interference with protein folding and ER function.

  • Tunicamycin is an inhibitor of N-linked glycosylation, a crucial step in the proper folding of many proteins. By blocking this process, tunicamycin causes a build-up of unfolded glycoproteins in the ER, thereby triggering the UPR.[1]

  • Thapsigargin inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium ions from the cytosol into the ER lumen. This disruption of calcium homeostasis in the ER leads to protein misfolding and activation of the UPR.[1][2]

The UPR activated by these agents is generally a protective response aimed at restoring ER homeostasis.

This compound: An ERα-Mediated Hyperactivator of the Anticipatory UPR

In contrast, this compound activates a specialized form of the UPR known as the anticipatory UPR (a-UPR) in a manner dependent on the presence of Estrogen Receptor Alpha (ERα).[3][4] This pathway is not triggered by an existing burden of misfolded proteins but is instead a preemptive response.

This compound's mechanism involves the following key steps:

  • ERα Binding: this compound binds to ERα, initiating a signaling cascade.[3]

  • PLCγ Activation: The this compound-ERα complex activates phospholipase C gamma (PLCγ).[5]

  • IP3 Production and Calcium Release: PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the ER membrane, causing a rapid and massive release of calcium from the ER into the cytosol.[3][5]

  • UPR Hyperactivation: This large and sustained increase in cytosolic calcium leads to a hyperactivation of all three branches of the UPR.[3]

  • Sustained Stress and Necrotic Cell Death: The hyperactivated UPR is further sustained by the opening of the TRPM4 sodium channel, leading to osmotic stress, ATP depletion, and ultimately, necrotic cell death.[6]

This "hyperactivation" of the a-UPR by this compound transforms a typically pro-survival pathway into a potent cytotoxic weapon against ERα-positive cancer cells.

Quantitative Comparison of UPR Activation

Experimental data demonstrates a significantly more potent activation of the UPR by this compound compared to canonical activators. A key marker of UPR activation, particularly of the IRE1α branch, is the splicing of X-box binding protein 1 (XBP1) mRNA.

ActivatorFold Induction of Spliced XBP1 (sp-XBP1) mRNAReference
This compound >1,000-fold[3]
BHPI (first-generation a-UPR activator) ~65-fold (calculated from >15x lower than this compound)[3]
Tunicamycin Dose-dependent increase[5]
Thapsigargin Dose-dependent increase[5]

Signaling Pathway Diagrams

The signaling pathways for canonical UPR activators and this compound are visually distinct, highlighting their different modes of action.

G cluster_0 Canonical UPR Activation tunicamycin Tunicamycin unfolded_proteins Accumulation of Unfolded Proteins tunicamycin->unfolded_proteins thapsigargin Thapsigargin ca_depletion ER Calcium Depletion thapsigargin->ca_depletion er_stress ER Stress unfolded_proteins->er_stress ca_depletion->er_stress upr Protective UPR Activation (IRE1α, PERK, ATF6) er_stress->upr G cluster_1 This compound UPR Activation This compound This compound er_alpha ERα This compound->er_alpha binds plc_gamma PLCγ er_alpha->plc_gamma activates ip3 IP3 Production plc_gamma->ip3 ca_release Massive ER Calcium Release ip3->ca_release hyper_upr Hyperactivated Cytotoxic UPR ca_release->hyper_upr trpm4 TRPM4 Activation hyper_upr->trpm4 osmotic_stress Osmotic Stress & ATP Depletion trpm4->osmotic_stress necrosis Necrotic Cell Death osmotic_stress->necrosis

References

ErSO: A Novel Approach to Overcoming Anticancer Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational drug, ErSO, demonstrates a unique mechanism of action that holds the potential to circumvent common resistance pathways encountered with current anticancer agents. By selectively targeting estrogen receptor alpha (ERα)-positive cancer cells and inducing a novel cell death pathway, this compound presents a promising strategy, particularly for endocrine-resistant breast cancers.

This compound's distinct mechanism, the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), suggests a low likelihood of cross-resistance with other major classes of anticancer drugs.[1] This guide provides a comparative overview of this compound's performance, supported by available preclinical data, and details the experimental protocols for assessing its efficacy.

Comparison of this compound with Other Anticancer Agents in Resistant Models

Current data primarily focuses on this compound's efficacy in overcoming resistance to endocrine therapies. Its performance against cell lines resistant to other chemotherapeutic agents has not yet been extensively reported in publicly available literature. However, its unique mechanism of action provides a strong rationale for its potential effectiveness in these contexts.

Anticancer Agent ClassResistance MechanismThis compound's Potential for Cross-ResistanceSupporting Data
Endocrine Therapies (e.g., Tamoxifen, Fulvestrant)ERα mutations (e.g., Y537S, D538G), upregulation of bypass signaling pathways.Low. this compound is effective against breast cancer cell lines with wild-type ERα and those harboring common resistance-conferring mutations (Y537S and D538G).[2][3] It is also effective in tamoxifen- and fulvestrant-resistant cell lines.[3]This compound demonstrates low nanomolar IC50 values in various endocrine-resistant cell lines.[2][3]
Taxanes (e.g., Paclitaxel)Upregulation of drug efflux pumps (e.g., P-glycoprotein), tubulin mutations.Theoretically Low. this compound's mechanism does not involve microtubule disruption or common drug efflux pathways, suggesting it would be effective in taxane-resistant cells.Direct experimental data on this compound's efficacy in paclitaxel-resistant ER+ breast cancer cell lines is not yet available in the public domain.
Anthracyclines (e.g., Doxorubicin)Increased drug efflux, enhanced DNA repair mechanisms, alterations in topoisomerase II.Theoretically Low. this compound's induction of the a-UPR is independent of DNA damage and topoisomerase II inhibition, indicating a low probability of cross-resistance.Direct experimental data on this compound's efficacy in doxorubicin-resistant ER+ breast cancer cell lines is not yet available in the public domain.
CDK4/6 Inhibitors (e.g., Palbociclib)Loss of Retinoblastoma (Rb) protein, amplification of CDK6, activation of bypass pathways.Theoretically Low. this compound's activity is not dependent on the cell cycle regulation by CDK4/6, suggesting it could be effective in cells resistant to CDK4/6 inhibitors.Direct experimental data on this compound's efficacy in palbociclib-resistant ER+ breast cancer cell lines is not yet available in the public domain.
PI3K Inhibitors (e.g., Alpelisib)Secondary mutations in PIK3CA, activation of parallel signaling pathways.Theoretically Low. this compound's mechanism is not directly linked to the PI3K/AKT/mTOR pathway, suggesting a low likelihood of cross-resistance.Direct experimental data on this compound's efficacy in alpelisib-resistant ER+ breast cancer cell lines is not yet available in the public domain.

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of anticancer agents.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the anticancer agent (e.g., this compound) and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using a solubilizing agent that requires medium removal, carefully aspirate the medium.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Generation of Resistant Cell Lines

Developing cell lines with acquired resistance to specific anticancer agents is crucial for cross-resistance studies. The following is a general protocol that can be adapted for different drugs.

Example: Generation of Doxorubicin-Resistant MCF-7 Cells

Materials:

  • MCF-7 breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • Cell culture flasks and plates

Procedure:

  • Culture MCF-7 cells in their standard growth medium.

  • Begin treatment with a low concentration of doxorubicin (e.g., the IC20, or the concentration that inhibits 20% of cell growth).

  • Monitor the cells for signs of recovery and proliferation.

  • Once the cells have adapted and are growing steadily, gradually increase the concentration of doxorubicin in a stepwise manner.

  • Between each dose escalation, allow the cells to recover and stabilize their growth rate.

  • This process of continuous, incremental exposure can take several months.

  • Periodically assess the resistance of the cell population by performing a cytotoxicity assay and comparing the IC50 value to that of the parental, non-resistant MCF-7 cells.

  • Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the resistant cell line can be maintained in a medium containing a maintenance concentration of doxorubicin.

Note: Similar protocols can be developed for generating resistance to paclitaxel, palbociclib, and alpelisib by using a similar dose-escalation strategy.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's unique cytotoxic effect stems from its ability to bind to ERα and trigger an overactivation of a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR). This leads to rapid and selective necrosis of ERα-positive cancer cells.

ErSO_Mechanism This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ER_alpha->aUPR Triggers Cell_Death Selective Necrotic Cell Death of ERα+ Cancer Cells aUPR->Cell_Death Leads to

Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and selective cancer cell death.

Experimental Workflow for Cross-Resistance Study

A typical workflow to assess the cross-resistance of this compound with another anticancer agent would involve generating a resistant cell line and then testing the sensitivity of both the resistant and parental cell lines to this compound.

Cross_Resistance_Workflow cluster_0 Generation of Resistant Cell Line cluster_1 Cytotoxicity Testing cluster_2 Data Analysis Parental_Cells Parental Cancer Cell Line (e.g., MCF-7) Drug_Treatment Continuous Treatment with Anticancer Agent X Parental_Cells->Drug_Treatment ErSO_Treatment_Parental Treat with this compound Parental_Cells->ErSO_Treatment_Parental Resistant_Cells Resistant Cancer Cell Line (e.g., MCF-7/X-Res) Drug_Treatment->Resistant_Cells ErSO_Treatment_Resistant Treat with this compound Resistant_Cells->ErSO_Treatment_Resistant MTT_Assay_Parental MTT Assay ErSO_Treatment_Parental->MTT_Assay_Parental MTT_Assay_Resistant MTT Assay ErSO_Treatment_Resistant->MTT_Assay_Resistant IC50_Parental Determine IC50 (Parental) MTT_Assay_Parental->IC50_Parental IC50_Resistant Determine IC50 (Resistant) MTT_Assay_Resistant->IC50_Resistant Comparison Compare IC50 Values IC50_Parental->Comparison IC50_Resistant->Comparison Conclusion Conclusion on Cross-Resistance Comparison->Conclusion

Caption: Workflow for determining cross-resistance between an anticancer agent and this compound.

References

Safety Operating Guide

Navigating the Disposal of ErSO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential procedural guidance for the proper disposal of ErSO (CAS No. 2407860-35-7), a selective anticipatory unfolded protein response (a-UPR) activator utilized in cancer research.[1]

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to follow standard laboratory safety protocols and local regulations for its disposal.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2] In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite.[2] Contaminated surfaces can be decontaminated by scrubbing with alcohol.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following steps provide a general framework for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container for all this compound waste.

    • The label should include the name of the chemical ("this compound"), the CAS number (2407860-35-7), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Waste Accumulation and Storage:

    • Store the sealed this compound waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and that the container is not exposed to direct sunlight or sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with the completed waste manifest and any other required documentation.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are cited in the available literature beyond standard chemical waste procedures, the fundamental principle is to manage it as a chemical waste product in line with institutional and regulatory guidelines. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Quantitative Data Summary

There is no quantitative data available regarding the specific disposal procedures for this compound. Disposal requirements are qualitative and based on regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ErSO_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposition Final Disposition start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe Safety First segregate Segregate this compound Waste ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_node End: Compliant Disposal pickup->end_node

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Guide for Erbium(III) Sulfate (ErSO)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Erbium(III) sulfate (ErSO). The following information is designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Erbium(III) sulfate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning

Hazard Pictogram:

&#x26A0;&#xFE0F;

Personal Protective Equipment (PPE)

When handling Erbium(III) sulfate, it is crucial to use appropriate personal protective equipment to prevent exposure.

PPE TypeSpecificationsRationale
Respiratory Protection NIOSH/MSHA approved respiratorTo be used when dust or fumes are present to prevent respiratory irritation.[1]
Hand Protection Impermeable gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye and Face Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes, preventing serious eye irritation.
Skin and Body Protection Protective work clothing, lab coatTo prevent skin exposure and contamination of personal clothing.[1]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of Erbium(III) sulfate and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid generating dust during handling.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and properly labeled.[1]

  • Protect the compound from moisture as it is hygroscopic.[1]

  • Store away from incompatible materials such as acids and oxidizing agents.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of Erbium(III) sulfate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Respirator - Impermeable Gloves - Safety Goggles - Lab Coat prep_workspace Prepare workspace in a well-ventilated fume hood prep_ppe->prep_workspace prep_materials Gather all necessary equipment and this compound prep_workspace->prep_materials weigh Carefully weigh this compound, avoiding dust generation prep_materials->weigh Proceed to handling transfer Transfer this compound to reaction vessel or for use weigh->transfer experiment Conduct experiment following established protocols transfer->experiment decontaminate Decontaminate workspace and equipment experiment->decontaminate Experiment complete dispose_waste Dispose of this compound waste in a -labeled, sealed container decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe final_disposal Follow institutional and local regulations for final disposal dispose_waste->final_disposal G start This compound Waste Generated collect Collect waste in a designated, properly labeled, sealed container start->collect storage Store waste container in a secure, well-ventilated area away from incompatible materials collect->storage documentation Maintain accurate records of waste generation and storage storage->documentation disposal_request Submit a hazardous waste disposal request to the institutional EHS department documentation->disposal_request pickup Arrange for pickup by a certified hazardous waste disposal vendor disposal_request->pickup end Waste Disposed of in Accordance with Regulations pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.